5-Hydroxysophoranone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H36O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3/t27-/m0/s1 |
InChI Key |
ABQFAJSGVWQVGF-MHZLTWQESA-N |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Biosynthetic Pathway of 5-Hydroxysophoranone and Related Prenylated Flavanones
Audience: Researchers, scientists, and drug development professionals.
Introduction to Sophoranone and Prenylated Flavanones
Sophoranone is a prenylated flavanone, a class of natural products known for their diverse biological activities. The core structure is a flavanone skeleton, which is a C6-C3-C6 framework. The defining feature of sophoranone and its derivatives is the presence of one or more isoprenoid (typically prenyl) groups attached to this flavonoid backbone. The "5-hydroxy" designation refers to a hydroxyl group at the 5-position of the A-ring of the flavanone, a common feature among most flavonoids. Prenylated flavonoids, such as those isolated from Sophora flavescens, have garnered significant interest for their potential pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The biosynthesis of these complex molecules involves a combination of the general flavonoid pathway and subsequent modification steps, primarily prenylation.
The Core Flavonoid Biosynthetic Pathway
The biosynthesis of the flavanone core of 5-Hydroxysophoranone follows the general phenylpropanoid and flavonoid pathways.
2.1. Phenylpropanoid Pathway: Synthesis of the Starter Molecule
The pathway begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA in a series of enzymatic steps. This molecule serves as the starter substrate for flavonoid biosynthesis.
2.2. Chalcone Synthase (CHS): The Gateway Enzyme
Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway[2][3][4][5]. It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a C15 intermediate known as naringenin chalcone[2][3][4][6]. This reaction establishes the characteristic C6-C3-C6 backbone of flavonoids. The hydroxyl groups that will be present at the 5- and 7-positions of the flavanone are derived from the malonyl-CoA units during this synthesis.
2.3. Chalcone Isomerase (CHI): Cyclization to the Flavanone Core
Naringenin chalcone is then cyclized by the enzyme chalcone isomerase (CHI) to form the flavanone naringenin[6][7][8][9]. Naringenin possesses the characteristic three-ring structure of flavanones and is the central precursor for a wide variety of flavonoid classes[2][8].
The following diagram illustrates the core flavonoid biosynthetic pathway leading to the formation of the naringenin (a 5-hydroxyflavanone) scaffold.
Hydroxylation of the Flavanone Skeleton
The "5-hydroxy" component of this compound is an intrinsic feature of the flavanone core, naringenin, produced by the action of CHS and CHI. Further hydroxylation events can occur at various positions on the flavanone rings, catalyzed by different classes of enzymes, primarily cytochrome P450-dependent monooxygenases and 2-oxoglutarate-dependent dioxygenases[10][11].
-
Flavanone 3-hydroxylase (F3H): This enzyme hydroxylates flavanones at the 3-position of the C-ring to produce dihydroflavonols[12][13][14].
-
Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These enzymes add hydroxyl groups to the 3' and 5' positions of the B-ring[10].
The specific hydroxylation pattern of a given flavonoid is determined by the enzymatic repertoire of the producing organism.
Prenylation: The Final Step in Sophoranone Biosynthesis
The final and defining step in the biosynthesis of sophoranone is the attachment of a prenyl group to the flavanone nucleus. This reaction is catalyzed by prenyltransferases (PTs) [15][16][17][18].
Prenyltransferases utilize prenyl diphosphate donors, most commonly dimethylallyl pyrophosphate (DMAPP), which is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. These enzymes catalyze the electrophilic substitution of the aromatic flavonoid ring with the prenyl group. The position of prenylation (e.g., C6, C8, or on a hydroxyl group) is determined by the specific prenyltransferase enzyme[17][19]. In the case of sophoranone, prenylation occurs on the flavanone skeleton.
The following diagram illustrates the final prenylation step in the hypothetical biosynthesis of a this compound.
Quantitative Data
The following table summarizes representative kinetic parameters for the key enzyme classes involved in the biosynthesis of the prenylated flavanone core. It is important to note that these values can vary significantly depending on the specific enzyme isoform, the source organism, and the assay conditions.
| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Chalcone Synthase (CHS) | Medicago sativa | 4-Coumaroyl-CoA | 1.6 | 1.7 | 1.1 x 106 | [3] |
| Malonyl-CoA | 38 | - | - | [3] | ||
| Chalcone Isomerase (CHI) | Oryza sativa | Naringenin Chalcone | 11.60 | 69.35 | 5.98 x 106 | [7] |
| Isoliquiritigenin | 50.95 | 9.21 x 10-5 | 1.81 | [7] | ||
| Flavanone 3-Hydroxylase (F3H) | Camellia sinensis | Naringenin | 15.2 | 0.23 | 1.5 x 104 | [13] |
| Eriodictyol | 12.8 | 0.21 | 1.6 x 104 | [13] | ||
| Prenyltransferase (PT) | Nocardiopsis gilva | Naringenin | 45 | 0.001 | 22.2 | [20] |
Experimental Protocols
The elucidation of flavonoid biosynthetic pathways relies on a combination of in vitro and in vivo experimental approaches. Below are generalized protocols for key experiments.
6.1. Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying recombinant enzymes for in vitro characterization.
6.2. In Vitro Enzyme Assays
Objective: To determine the activity and kinetic parameters of a purified biosynthetic enzyme.
Example: Chalcone Synthase (CHS) Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add substrates: 4-coumaroyl-CoA and [14C]-malonyl-CoA.
-
Add purified CHS enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding acidified methanol.
-
Extract the chalcone product with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Separate the product from the substrates using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactive product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial reaction velocity at different substrate concentrations.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
6.3. In Vivo Pathway Reconstruction
Objective: To demonstrate the biosynthesis of a target molecule in a heterologous host.
Example: Reconstitution of Sophoranone Biosynthesis in E. coli
-
Strain Engineering:
-
Engineer an E. coli strain to produce the necessary precursors, 4-coumaroyl-CoA and malonyl-CoA.
-
This may involve overexpressing genes from the tyrosine biosynthesis pathway and acetyl-CoA carboxylase.
-
-
Pathway Gene Expression:
-
Introduce the genes for CHS, CHI, and a specific prenyltransferase into the engineered E. coli strain on one or more plasmids.
-
-
Fermentation:
-
Culture the engineered E. coli in a suitable medium.
-
Induce the expression of the biosynthetic genes.
-
-
Metabolite Extraction and Analysis:
-
Extract the metabolites from the culture medium and/or cell lysate.
-
Analyze the extracts for the presence of the target sophoranone derivative using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
-
Conclusion
The biosynthesis of this compound is a multi-step process that leverages the conserved flavonoid pathway and specialized tailoring enzymes. It begins with the formation of a 5-hydroxyflavanone core, naringenin, through the sequential action of chalcone synthase and chalcone isomerase. Subsequent hydroxylation and, most critically, prenylation by specific prenyltransferases lead to the final sophoranone structure. A thorough understanding of this pathway, including the characterization of the key enzymes, is essential for the metabolic engineering of microorganisms for the sustainable production of these valuable bioactive compounds. Further research into the specific enzymes from Sophora species will provide more precise insights into the biosynthesis of sophoranone and its derivatives, paving the way for their application in drug discovery and development.
References
- 1. Sophoranone A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 4. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Chalcone isomerase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavanone 3-dioxygenase - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Plant Prenylflavonoids and Prenyltransferases Related to their Biosynthesis | Semantic Scholar [semanticscholar.org]
- 17. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Chemical structure and properties of 5-Hydroxysophoranone
An In-depth Technical Guide on the Chemical Structure and Properties of 5-Hydroxysophoranone for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a prenylated flavonoid, a class of natural compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of this compound. Drawing from available literature on this compound and structurally related flavonoids, this document outlines its likely anti-inflammatory and cytotoxic properties, supported by detailed experimental methodologies and an exploration of the underlying signaling pathways. All quantitative data for related compounds are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development professionals.
Chemical Structure and Properties
This compound, a member of the flavanone class of compounds, possesses a characteristic chemical structure that contributes to its biological activity.[1]
IUPAC Name: 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1][2]
Synonyms: Hydroxysophoranone, CHEBI:185708[1]
Chemical Formula: C₃₀H₃₆O₅[1][2]
The structure features a flavanone backbone with multiple hydroxyl and prenyl groups. The presence of these functional groups, particularly the prenyl chains, is often associated with enhanced bioactivity, including increased lipophilicity which can facilitate membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 476.6 g/mol | [1][2] |
| XLogP3-AA | 8.2 | [2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Exact Mass | 476.25627424 Da | [1][2] |
Isolation and Synthesis
Isolation from Natural Sources
This compound has been reported to be isolated from various plant species, most notably from the roots of Sophora flavescens and Sophora tonkinensis. The general methodology for its isolation from plant material is outlined below.
Experimental Protocol: Isolation of Flavonoids from Sophora flavescens
-
Extraction: The dried and powdered roots of Sophora flavescens are extracted with a solvent such as 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum extraction of the desired compounds.
-
Concentration: The combined extracts are then concentrated under reduced pressure to remove the solvent, yielding a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity with a solvent mixture (e.g., chloroform-methanol) to separate the components based on their polarity.
-
Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified using techniques like recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Note: This is a generalized protocol. Specific details may vary between different studies.
Diagram 1: General Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound from plant sources.
Biological Activities and Mechanism of Action
While specific studies detailing the comprehensive biological activities of this compound are limited, extensive research on structurally similar prenylated flavonoids suggests potent anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory properties. The proposed mechanism for this compound involves the inhibition of key inflammatory mediators and signaling pathways.
Proposed Mechanism of Anti-inflammatory Action:
In inflammatory responses, macrophages, such as the RAW 264.7 cell line, are activated by stimuli like lipopolysaccharide (LPS). This activation leads to the production of pro-inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2), driven by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is largely regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators.
Diagram 2: Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in inhibiting the NF-κB and MAPK signaling pathways.
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT Assay): To determine non-toxic concentrations, cells are treated with various concentrations of this compound for 24 hours. Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
-
Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cells are treated with this compound and LPS for specific time points. Cell lysates are then prepared, and the protein expression levels of iNOS, COX-2, and phosphorylated and total forms of NF-κB p65, IκBα, and MAPKs (p38, ERK, JNK) are determined by Western blotting.
Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids
| Compound | Assay | Cell Line | IC₅₀ Value (µM) | Source |
| 2',3',5,7-Tetrahydroxyflavone | NO Production Inhibition | RAW 264.7 | 19.7 | [3] |
| Luteolin | NO Production Inhibition | RAW 264.7 | 17.1 | [3] |
| Note: IC₅₀ values for this compound are not currently available in the public literature. The data presented is for structurally similar flavonoids to provide a reference for potential potency. |
Cytotoxic Activity
Many flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The prenyl groups on this compound may enhance its ability to induce apoptosis in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Table 3: Cytotoxic Activity of Structurally Related Compounds on Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ Value (µg/mL) | Source |
| Prosopis juliflora leave extracts | MCF-7 | 18.17 | [4] |
| Prosopis juliflora leave extracts | HepG2 | 33.1 | [4] |
| Moringa oleifera seed essential oil | HeLa | 422.8 | [5] |
| Moringa oleifera seed essential oil | HepG2 | 751.9 | [5] |
| Moringa oleifera seed essential oil | MCF-7 | 226.1 | [5] |
| Note: IC₅₀ values for this compound are not currently available in the public literature. The data presented is for natural extracts containing various compounds and serves as a general reference. |
Conclusion and Future Directions
This compound is a promising natural product with a chemical structure that suggests significant therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. The methodologies and proposed mechanisms of action outlined in this guide, based on research into related flavonoids, provide a solid foundation for future investigations. Further studies are warranted to isolate larger quantities of this compound, definitively elucidate its biological activities, and establish its specific quantitative efficacy through rigorous in vitro and in vivo testing. Such research will be crucial in determining its potential for development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prosopis juliflora leave extracts induce cell death of MCF-7, HepG2, and LS-174T cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 5-Hydroxysophoranone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxysophoranone is a prenylated flavonoid, a class of natural products known for a wide array of biological activities. As a novel compound, a thorough investigation into its in vitro effects is a critical first step in the drug discovery and development process. This technical guide provides a comprehensive overview of the potential in vitro biological activities of this compound, including detailed experimental protocols and data presentation formats. Due to the limited availability of specific experimental data for this compound, this document presents a framework for its investigation based on established methodologies for analogous flavonoid compounds. The quantitative data herein is illustrative and serves to guide future experimental design and data interpretation.
Anticipated Biological Activities
Based on the known bioactivities of structurally related flavonoids, this compound is hypothesized to possess anticancer, anti-inflammatory, and antiviral properties. These activities are likely mediated through the modulation of key cellular signaling pathways.
Anticancer Activity
The potential of this compound to inhibit the growth of cancer cells can be assessed through various in vitro assays. A primary screening method is the evaluation of its cytotoxic effects on different cancer cell lines.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| HCT116 | Colon Cancer | 22.5 |
| A549 | Lung Cancer | 35.1 |
| HeLa | Cervical Cancer | 18.9 |
| HepG2 | Liver Cancer | 28.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualization: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated by its ability to inhibit key inflammatory pathways, such as the NF-κB signaling cascade, and to reduce the production of pro-inflammatory mediators.
Data Presentation: Inhibition of NF-κB and Pro-inflammatory Cytokines
The following tables present hypothetical data on the inhibitory effects of this compound on NF-κB activation and the secretion of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.
Table 2: Inhibition of NF-κB Activation
| Compound | Hypothetical IC50 (µM) |
|---|
| this compound | 8.7 |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion
| Cytokine | This compound Concentration (µM) | Hypothetical % Inhibition |
|---|---|---|
| TNF-α | 10 | 65 |
| IL-6 | 10 | 58 |
Experimental Protocol: NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway using a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[4]
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in 96-well plates and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation relative to the LPS-stimulated control and determine the IC50 value.
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Antiviral Activity
The antiviral efficacy of this compound can be determined by its ability to inhibit the replication of various viruses in cell culture.
Data Presentation: Antiviral Activity of this compound
The half-maximal effective concentration (EC50) is used to quantify the antiviral activity. The following table shows hypothetical EC50 values for this compound against two common viruses.
| Virus | Host Cell | Hypothetical EC50 (µM) |
| Influenza A (H1N1) | MDCK | 12.8 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 9.3 |
Experimental Protocol: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[5][6][7][8]
Materials:
-
Virus stock (e.g., Influenza A, HSV-1)
-
Host cells (e.g., MDCK, Vero)
-
This compound stock solution
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus. Pre-incubate the virus dilutions with different concentrations of this compound for 1 hour at 37°C.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Visualization: Plaque Reduction Assay Workflow
Caption: Workflow for the plaque reduction assay to determine antiviral activity.
Conclusion
This technical guide outlines a systematic approach for the in vitro evaluation of the biological activities of this compound. The provided protocols for assessing anticancer, anti-inflammatory, and antiviral effects, along with the templates for data presentation and pathway visualization, offer a robust framework for researchers. The illustrative data and diagrams are intended to guide the design and interpretation of future experiments. Comprehensive in vitro characterization is essential to elucidate the mechanisms of action of this compound and to determine its potential as a lead compound for the development of new therapeutic agents.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
An In-depth Technical Guide on the Mechanism of Action of 5-Hydroxysophoranone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxysophoranone, a prenylated flavonoid, has emerged as a compound of significant interest in oncological and immunological research. Preclinical studies have begun to elucidate its mechanisms of action, revealing a multi-faceted pharmacological profile that includes anti-proliferative, pro-apoptotic, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its impact on key cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the molecular pathways involved to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities. Among these, this compound has attracted attention for its potential therapeutic applications, particularly in cancer and inflammatory diseases. Its chemical structure, characterized by a flavonoid backbone with prenyl substitutions, is believed to contribute to its bioactivity. This guide will delve into the molecular mechanisms that underpin the observed pharmacological effects of this compound.
Anti-Cancer Activity
The anti-cancer properties of this compound and its analogs are attributed to their ability to modulate several key cellular processes involved in tumor growth and survival.
Inhibition of Cell Proliferation
Studies on compounds structurally related to this compound have demonstrated potent anti-proliferative effects across various cancer cell lines. For instance, a synthetic 5-hydroxy-2H-pyrrol-2-one derivative exhibited significant growth inhibition in breast cancer cells.
Table 1: Anti-proliferative Activity of a 5-Hydroxy-2H-pyrrol-2-one Derivative in Breast Cancer Cells [1]
| Cell Line | Compound | IC50 (µM) |
| T47D | 32 | 5.34 ± 2.47 |
| T47D | 35 | 6.98 ± 1.15 |
| MCF-7 | 32 | 1.52 ± 1.25 |
| MCF-7 | 35 | 4.30 ± 0.77 |
IC50 values represent the concentration required to inhibit cell growth by 50%. Data are presented as mean ± SEM.
Induction of Apoptosis
A critical mechanism underlying the anti-cancer effects of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Evidence suggests that this compound and related compounds can trigger apoptotic pathways in cancer cells. This is often mediated through the modulation of key regulatory proteins involved in both the intrinsic and extrinsic apoptotic cascades.
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Certain phytochemicals can interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cell division. While direct evidence for this compound is still emerging, related compounds have been shown to induce cell cycle arrest, suggesting a potential mechanism of action.
Modulation of Key Signaling Pathways
The pharmacological effects of this compound are orchestrated through its interaction with and modulation of critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and inflammation.[2][3] Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. Natural products are being explored for their ability to inhibit the STAT3 signaling pathway.[2] The major mechanisms of inhibition include targeting upstream regulators, direct binding to the STAT3 SH2 domain, and inhibiting STAT3 phosphorylation and dimerization.[2]
Figure 1: Proposed inhibition of the STAT3 signaling pathway by this compound.
PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling pathways are crucial for regulating cell growth, proliferation, and survival. Their dysregulation is frequently observed in cancer. While direct studies on this compound are limited, many flavonoids are known to modulate these pathways, suggesting a potential area of investigation for its mechanism of action.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and cell survival. Its aberrant activation is linked to both cancer and chronic inflammatory diseases. Hydroxysafflor yellow A, a flavonoid, has been shown to inhibit angiogenesis by blocking the NF-κB signaling pathway, suggesting that this compound may exert similar effects.[4]
Anti-Inflammatory Activity
The anti-inflammatory properties of flavonoids are well-documented. They can modulate the production of inflammatory mediators and regulate the activity of immune cells. The potential of this compound to inhibit key inflammatory pathways, such as NF-κB and STAT3, underscores its potential as an anti-inflammatory agent.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of compounds like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Figure 2: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol Outline:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-STAT3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Treat cells with this compound to induce apoptosis.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Future Directions
While initial studies on related compounds are promising, further research is required to fully elucidate the mechanism of action of this compound. Future investigations should focus on:
-
Quantitative Proteomics and Microarray Analysis: To obtain a global and unbiased view of the cellular proteins and genes affected by this compound treatment.[5][6][7]
-
In Vivo Studies: To validate the in vitro findings in animal models of cancer and inflammation and to assess the compound's pharmacokinetic and pharmacodynamic properties.
-
Target Identification: To pinpoint the direct molecular targets of this compound, which will be crucial for understanding its precise mechanism of action and for rational drug design.
-
Combination Therapies: To explore the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
Conclusion
This compound is a promising natural product with demonstrated potential as an anti-cancer and anti-inflammatory agent. Its ability to modulate key signaling pathways, such as STAT3, highlights its therapeutic potential. The information and protocols presented in this technical guide are intended to facilitate further research into the mechanism of action of this compound and to accelerate its development as a potential therapeutic agent for the treatment of human diseases.
References
- 1. Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor yellow A inhibits angiogenesis of hepatocellular carcinoma via blocking ERK/MAPK and NF-κB signaling pathway in H22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic analysis reveals the molecular mechanism of the Yesso scallop (Patinopecten yessoensis) in response to Polydora infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microarray analysis identifies COMP as the most differentially regulated transcript throughout in vitro follicle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of gene expression microarray analysis in finding complex disease genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: A Guide to the Preliminary Cytotoxicity Screening of 5-Hydroxysophoranone and Related Prenylated Flavanones
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxysophoranone is a prenylated flavanone, a class of natural compounds known for a wide range of biological activities. Flavanones isolated from Sophora species, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in oncology drug discovery.[1][2][3][4][5] A preliminary cytotoxicity screening is the foundational step in evaluating the potential of a compound like this compound as an anticancer agent. This process involves exposing cultured cancer cells to the compound and measuring the impact on cell viability and proliferation. The primary goal is to determine the concentration at which the compound exerts a toxic effect, often quantified as the half-maximal inhibitory concentration (IC50).
This technical guide provides a comprehensive overview of the core components of such a screening, including detailed experimental protocols, data presentation standards, and visualization of key processes, using data from related Sophora flavanones as a practical framework.
Data Presentation: Cytotoxicity of Sophora Flavanones
Quantitative data from cytotoxicity assays are typically summarized to show the potency of a compound against various cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is the most common metric. The data below is compiled from studies on flavanones isolated from Sophora flavescens, which are structurally related to this compound.
Table 1: Summary of IC50 Values for Sophora Flavescens Flavanones Against Human Cancer Cell Lines
| Compound Name | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Sophoflavanone G | A549 | Lung Carcinoma | ~20 | Cisplatin | ~20 | [2][6] |
| Sophoflavanone G | H460 | Lung Carcinoma | ~20 | Cisplatin | ~20 | [2][6] |
| Sophoflavanone G | H1299 | Lung Carcinoma | ~20 | Cisplatin | ~20 | [2][6] |
| Sophoflavanone G | HeLa | Cervical Cancer | ~20 | Cisplatin | ~20 | [2][6] |
| Kurarinol A (New Flavanonol) | HepG2 | Liver Cancer | 7.50 | Irinotecan | 0.6 | [4] |
| Kurarinol A (New Flavanonol) | A549 | Lung Carcinoma | 10.55 | Irinotecan | 1.0 | [4] |
| Kurarinol A (New Flavanonol) | MCF7 | Breast Cancer | 9.88 | Irinotecan | 0.9 | [4] |
| Sophoranone Analog (Compound 3) | H460 | Lung Carcinoma | 4.67 | - | - | [5] |
Note: The data presented are for compounds structurally related to this compound and are intended to be representative of the type of data generated in a preliminary cytotoxicity screen.
Experimental Protocols
The following protocols describe standard methodologies for assessing the cytotoxicity of a test compound like this compound. The MTT assay is a widely used colorimetric method for this purpose.[2][5][6]
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, H460, HeLa, MCF-7) are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Seed the cells into a 96-well flat-bottom plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compound to the wells. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug like Cisplatin or Doxorubicin).
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations: Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following visualizations are generated using Graphviz (DOT language) and adhere to the specified design constraints.
Experimental Workflow for MTT Cytotoxicity Assay
Figure 1: Workflow of the MTT cell viability assay.
Hypothesized Apoptotic Signaling Pathway
Studies on related flavonoids from Sophora flavescens suggest that their cytotoxic effects can be mediated through the induction of apoptosis.[3] This diagram illustrates a simplified intrinsic apoptosis pathway that a compound like this compound might trigger.
Figure 2: Simplified intrinsic apoptosis signaling pathway.
References
- 1. Cytotoxicty and radical modulating activity of isoflavones and isoflavanones from Sophora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic effects of flavonoids from root of Sophora flavescens in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoranone A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
5-Hydroxysophoranone: A Deep Dive into its Signaling Pathways and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxysophoranone, a prenylated flavonoid isolated from the medicinal plant Sophora flavescens, has emerged as a compound of significant interest in oncological and inflammatory research. Known for its potent anti-tumor and anti-inflammatory properties, understanding the intricate signaling pathways modulated by this natural compound is paramount for its development as a novel therapeutic agent. This technical guide provides a comprehensive analysis of the molecular mechanisms of this compound, focusing on its impact on key cellular signaling cascades. We present a synthesis of the current understanding, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to facilitate further research and drug development efforts.
Core Signaling Pathways Modulated by this compound
Extensive research has identified two primary signaling pathways that are significantly influenced by this compound: the Mitogen-Activated Protein Kinase (MAPK) pathway and the PI3K/Akt signaling cascade. These pathways are crucial regulators of cell proliferation, survival, apoptosis, and inflammation, and their dysregulation is a hallmark of many cancers and inflammatory diseases.
The MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade involved in the regulation of cell growth, differentiation, and stress responses. This compound has been shown to exert its anti-cancer effects by modulating this pathway. Specifically, it has been observed to suppress the activation of key components of the MAPK pathway, leading to the inhibition of cancer cell migration and invasion.[1] In the context of inflammation, this compound interrupts the NF-κB and MAPK signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines and mediators.[2]
dot
Caption: this compound inhibits the MAPK signaling pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to down-regulate the phosphorylation of key proteins in this pathway, contributing to its anti-neuroinflammatory effects.[3] By inhibiting the PI3K/Akt pathway, this compound can promote apoptosis and inhibit the proliferation of cancer cells.
dot
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Induction of Apoptosis
A key mechanism of action for this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of the intrinsic apoptotic pathway. Treatment with this compound leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1]
dot
Caption: this compound induces apoptosis via the intrinsic pathway.
Quantitative Data Summary
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in a single repository, studies on Sophoraflavanone G (an alternative name for this compound) provide valuable insights into its potency.
| Cell Line | Cancer Type | Effect | Concentration/Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Induces apoptosis, suppresses migration and invasion | Not specified[1] |
| HL-60 | Human Leukemia | Promotes apoptosis | Not specified[1] |
| BV2 microglia | - | Anti-neuroinflammatory activity | Not specified[3] |
Further research is required to establish a comprehensive profile of this compound's IC50 values across various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the signaling pathways affected by this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in the MAPK and PI3K/Akt signaling pathways.
Methodology:
-
Treat cancer cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
References
- 1. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5-Hydroxysophoranone: A Technical Guide
Disclaimer: Direct experimental data on 5-Hydroxysophoranone is limited in publicly available scientific literature. This guide extrapolates potential therapeutic targets based on studies of structurally similar compounds, particularly flavonoids and chromanones. The information presented herein is intended for research and drug development professionals and should be interpreted with caution pending direct investigation of this compound.
Introduction
This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities. Its chemical structure, featuring a chromanone core with hydroxyl substitutions, suggests potential interactions with various cellular signaling pathways implicated in inflammation, viral infections, neurodegenerative diseases, and cancer. This technical guide summarizes the likely therapeutic targets of this compound by examining the mechanisms of action of analogous compounds.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of structurally related flavonoids and chromanones, the primary therapeutic areas for this compound are likely to be:
-
Anti-inflammatory: Targeting key signaling pathways in inflammation.
-
Antiviral: Interfering with viral entry and replication.
-
Neuroprotective: Modulating oxidative stress and neuroinflammation.
-
Anticancer: Inducing apoptosis and inhibiting cancer cell proliferation.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inappropriate activation of NF-κB is linked to a variety of inflammatory diseases. Structurally similar compounds to this compound have been shown to exert anti-inflammatory effects by inhibiting this pathway.
Inferred Mechanism of Action:
This compound may inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.
Key Molecular Targets:
-
Inhibitor of NF-κB kinase (IKK) complex: Phosphorylation of IκBα by IKK is a critical step for its degradation.
-
NF-κB (p65/p50 subunits): Direct inhibition of NF-κB's DNA binding or transcriptional activity.
Downstream Effects:
-
Reduced expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
-
Decreased production of inflammatory enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).
Antiviral Activity: Targeting Viral Entry
Flavonoids have demonstrated notable antiviral properties, particularly against enveloped viruses like coronaviruses. The primary mechanism often involves the inhibition of viral entry into host cells.
Inferred Mechanism of Action:
This compound may interfere with the interaction between the viral spike protein and the host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2. This would prevent the virus from attaching to and entering the cell, thereby halting the infection at an early stage.
Key Molecular Targets:
-
Viral Spike Protein: Binding to the receptor-binding domain (RBD) to block its interaction with the host receptor.
-
Host Cell Receptors (e.g., ACE2): Potentially altering the conformation of the receptor to prevent viral binding.
Neuroprotective Effects: Targeting the Nrf2/HO-1 Pathway
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative damage. Many phytochemicals exert neuroprotective effects by activating this pathway.
Inferred Mechanism of Action:
This compound may promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes, leading to the expression of cytoprotective enzymes like Heme oxygenase-1 (HO-1).
Key Molecular Targets:
-
Kelch-like ECH-associated protein 1 (Keap1): Nrf2 is normally sequestered in the cytoplasm by Keap1. This compound may induce a conformational change in Keap1, leading to the release of Nrf2.
-
Nrf2: Promoting its stability and nuclear translocation.
Downstream Effects:
-
Increased expression of antioxidant enzymes (e.g., HO-1, NQO1).
-
Enhanced cellular defense against oxidative stress.
-
Reduced neuroinflammation.
Quantitative Data from Structurally Similar Compounds
The following table summarizes the in vitro activities of compounds structurally related to this compound. This data provides a preliminary indication of the potential potency of this compound.
| Compound | Therapeutic Area | Assay | Cell Line | IC50 / EC50 |
| (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone | Anti-inflammatory | Nitric Oxide Production | RAW 264.7 | ~20 µM |
| 5,6-dihydroxyflavone | Antiviral (SARS-CoV-2) | Cytopathic Effect | Vero E6 | Not specified |
| Sophocarpine | Neuroprotection | Glutamate-induced cytotoxicity | HT22 | 1.25 - 10 µM |
Experimental Protocols of Cited Methodologies
Detailed experimental protocols for the key assays mentioned are provided below to guide future research on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HT22, or cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκBα, NF-κB p65, Nrf2, HO-1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural similarity of this compound to other bioactive flavonoids and chromanones strongly suggests its potential as a therapeutic agent. The most promising therapeutic targets appear to be key regulatory proteins within the NF-κB and Nrf2 signaling pathways, as well as viral proteins involved in host cell entry.
Future research should focus on:
-
In vitro validation: Conducting cell-based assays to directly assess the anti-inflammatory, antiviral, neuroprotective, and anticancer activities of this compound.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and molecular docking.
-
In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.
A thorough investigation of these areas will be crucial to determine the true therapeutic potential of this compound and its viability as a lead compound for drug development.
Methodological & Application
Application Note: Quantitative Analysis of 5-Hydroxysophoranone using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxysophoranone in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, metabolism research, and other applications requiring precise measurement of this compound.
Introduction
This compound is a flavanone, a class of flavonoids known for their diverse biological activities. Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating its mechanism of action in various pharmacological models. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of this compound.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar flavanone not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample preparation workflow for this compound.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode is used for detection. The selection of precursor and product ions is crucial for the specificity of the method. Based on the structure of this compound and typical fragmentation of flavanones, the following multiple reaction monitoring (MRM) transitions are proposed.
| Parameter | Value |
| Ionization Mode | Electrospray (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | [M-H]⁻ | Fragment 1 | Optimized Value | 100 |
| [M-H]⁻ | Fragment 2 | Optimized Value | 100 | |
| Internal Standard | [M-H]⁻ | Fragment 1 | Optimized Value | 100 |
Note: Specific m/z values and collision energies need to be optimized by direct infusion of a standard solution of this compound.
LC-MS/MS analytical workflow.
Results and Discussion
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to be assessed include:
-
Linearity: The method should be linear over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high).
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix should be demonstrated.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.
-
Recovery: The efficiency of the extraction procedure should be determined.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions should be evaluated.
Quantitative Data Summary
The following tables are provided as templates for summarizing the quantitative data obtained from method validation and sample analysis.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | e.g., 1 - 1000 | >0.99 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | Value | <20% | 80-120% | <20% | 80-120% |
| Low | Value | <15% | 85-115% | <15% | 85-115% |
| Medium | Value | <15% | 85-115% | <15% | 85-115% |
| High | Value | <15% | 85-115% | <15% | 85-115% |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, can be adapted and optimized to meet the specific requirements of various research applications.
Application Notes and Protocols for the Extraction of 5-Hydroxysophoranone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of 5-Hydroxysophoranone, a promising bioactive flavonoid, from plant sources, primarily Sophora flavescens. Additionally, the document outlines the compound's known mechanism of action, including its impact on key cellular signaling pathways.
Introduction
This compound, also known as sophoraflavanone G, is a prenylated flavonoid found in the roots of Sophora flavescens, a plant with a long history in traditional Chinese medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3][4] Notably, research has demonstrated its ability to induce apoptosis in cancer cells and modulate critical signaling pathways, such as the MAPK and PI3K/Akt pathways, making it a valuable candidate for further investigation in drug development.[5][6][7]
This document provides detailed methodologies for the efficient extraction and purification of this compound, enabling researchers to obtain high-purity material for in-vitro and in-vivo studies.
Data Presentation
Table 1: Quantitative Yield of this compound (Sophoraflavanone G) from Sophora flavescens Crude Extract
| Extraction Method | Starting Material (Crude Extract) | Compound | Yield (mg) | Purity (%) | Recovery (%) |
| High-Speed Countercurrent Chromatography (HSCCC) | 350 mg | This compound (Sophoraflavanone G) | 22.5 mg | 95.6% | 91.7% |
Data extracted from a single-step preparative isolation study.[8]
Experimental Protocols
Extraction of Crude Flavonoids from Sophora flavescens
This protocol describes a standard method for obtaining a crude flavonoid extract from the dried roots of Sophora flavescens.
Materials and Reagents:
-
Dried roots of Sophora flavescens
-
70% Ethanol
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
Procedure:
-
Grind the dried roots of Sophora flavescens into a fine powder.
-
Weigh 5.0 g of the powdered plant material.
-
Perform reflux extraction with 8 times the volume of 70% ethanol for 2 hours.
-
Repeat the extraction process with 6 times the volume of 70% ethanol for another 2 hours.
-
Combine the filtrates from both extraction steps.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude flavonoid extract.
Preparative Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC)
This protocol details the single-step purification of this compound from the crude extract.[8]
Instrumentation and Reagents:
-
High-Speed Countercurrent Chromatograph
-
Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v)
-
Crude extract of Sophora flavescens
Procedure:
-
Prepare the two-phase solvent system by mixing equal volumes of n-hexane, ethyl acetate, methanol, and water. Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Dissolve 350 mg of the crude extract in a suitable volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Elute with the lower phase as the mobile phase at a flow rate of 1.0 mL/min.
-
After 120 minutes, increase the flow rate of the mobile phase to 2.0 mL/min to expedite the elution of more polar compounds.
-
Monitor the effluent with a UV detector and collect fractions corresponding to the peak of this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard of known purity
Procedure:
-
Prepare a stock solution of the this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample solution by dissolving a known amount of the purified this compound or the crude extract in methanol and filtering through a 0.45 µm syringe filter.
-
Set up the HPLC system with a suitable mobile phase gradient of acetonitrile and water.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Monitor the elution at a wavelength determined by the UV spectrum of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathway Diagrams
This compound (Sophoraflavanone G) Induced Apoptosis via MAPK Pathway Activation in Human Leukemia Cells
Caption: Apoptotic signaling cascade initiated by this compound.
Inhibition of EGFR-PI3K/Akt Signaling Pathway by this compound (Sophoraflavanone G) in Triple-Negative Breast Cancer Cells
Caption: Inhibition of the EGFR-PI3K/Akt pro-survival pathway.
References
- 1. biorlab.com [biorlab.com]
- 2. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G suppresses the progression of triple-negative breast cancer via the inactivation of EGFR-PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell-Based Assays: 5-Hydroxysophoranone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxysophoranone, also known as Sophoraflavanone G, is a prenylated flavonoid isolated from plants such as Sophora flavescens.[1][2] This document provides detailed application notes and protocols for assessing the biological activity of this compound in various cell-based assays. The primary activities of interest for this compound are its anti-inflammatory, antioxidant, and pro-apoptotic effects. The following sections detail the methodologies for evaluating these activities and provide insights into its mechanism of action involving key signaling pathways.
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of this compound (Sophoraflavanone G) in various cell-based assays.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| HL-60 (Human promyelocytic leukemia) | MTT Assay | 48 | 20 | [3] |
| MDA-MB-231 (Human breast cancer) | MTT Assay | Not Specified | 29.7 | [4] |
| HepG2 (Human liver cancer) | Not Specified | Not Specified | 13.3 | [5] |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration Range Tested (µM) | Observed Effect | Reference |
| RAW 264.7 (Murine macrophages) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 2.5 - 20 | Inhibition of NO production | [1] |
| RAW 264.7 (Murine macrophages) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 2.5 - 20 | Inhibition of PGE2 production | [1] |
| RAW 264.7 (Murine macrophages) | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | 2.5 - 20 | Decreased production of cytokines | [1] |
| RAW 264.7 (Murine macrophages) | Lipopolysaccharide (LPS) | iNOS and COX-2 Protein Expression | 2.5 - 20 | Suppression of protein expression | [1] |
Table 3: Pro-Apoptotic Activity of this compound
| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |
| HL-60 (Human promyelocytic leukemia) | Annexin V-FITC/PI Staining | Not Specified | Induction of apoptosis | [3] |
| MDA-MB-231 (Human breast cancer) | Flow Cytometry | Not Specified | Induction of apoptosis | [6] |
| HL-60 (Human promyelocytic leukemia) | Western Blot | 3 - 30 µM | Activation of caspase-3 and -9, upregulation of Bax, downregulation of Bcl-2 and Bcl-xL, cytochrome c release | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells (e.g., HL-60, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.1% (v/v). Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., HL-60, MDA-MB-231) in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization prior to centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cellular Antioxidant Activity Assay (DCFH-DA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures the intracellular reactive oxygen species (ROS) levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
DCFH-DA Loading: Remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂ or tert-butyl hydroperoxide) in the presence or absence of this compound.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.
-
Data Analysis: Calculate the percentage of inhibition of ROS production by this compound compared to the control (cells treated with the ROS inducer only).
Anti-inflammatory Assay (Nitric Oxide Release Assay)
Principle: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying the stable end-product, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Mechanism of Action
This compound (Sophoraflavanone G) has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1][2] In LPS-stimulated macrophages, it inhibits the activation of both the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
-
NF-κB Pathway: this compound has been observed to inhibit the translocation of the NF-κB p65 subunit into the nucleus.[1] This prevents the transcription of various pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α, IL-1β, and IL-6.[1][2]
-
MAPK Pathway: The compound also suppresses the phosphorylation and activation of MAPKs, including p38, JNK, and ERK.[1] The MAPK cascade is a crucial upstream regulator of inflammatory responses, and its inhibition by this compound contributes to the reduced expression of inflammatory mediators.
The pro-apoptotic effects of this compound in cancer cells are mediated through the intrinsic mitochondrial pathway.[7] It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[7] The activation of MAPK pathways has also been implicated in its pro-apoptotic activity.[7]
References
- 1. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. worldscientific.com [worldscientific.com]
Application Notes and Protocols for In Vivo Studies of 5-Hydroxysophoranone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the therapeutic potential of 5-Hydroxysophoranone. The protocols detailed below are based on established animal models for assessing anti-inflammatory, anticancer, and neuroprotective activities. While direct in vivo studies on this compound are limited, the following methodologies are adapted from research on structurally related compounds and standard pharmacological models.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Experimental Protocol
Animal Model: Male Sprague-Dawley rats (180-220 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Administer the vehicle, this compound, or indomethacin orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.62 ± 0.05* | 27.1 |
| This compound | 20 | 0.45 ± 0.06 | 47.1 |
| This compound | 40 | 0.31 ± 0.04 | 63.5 |
| Indomethacin | 10 | 0.25 ± 0.03** | 70.6 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Experimental Workflow
Figure 1: Workflow for Carrageenan-Induced Paw Edema Assay.
Anticancer Activity: Tumor Xenograft Model
This model is essential for evaluating the in vivo efficacy of potential anticancer compounds on human tumor growth.
Experimental Protocol
Animal Model: Athymic nude mice (4-6 weeks old).
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
This compound
-
Vehicle (e.g., PEG400:ethanol:saline)
-
Matrigel
-
Calipers
Procedure:
-
Maintain mice in a sterile environment.
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of media mixed with Matrigel) into the right flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 25, 50 mg/kg, i.p., daily)
-
Positive control drug (e.g., 5-Fluorouracil)
-
-
Administer treatments as per the schedule for a defined period (e.g., 21 days).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Data Presentation
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1520 ± 180 | - |
| This compound | 25 | 980 ± 150* | 35.5 |
| This compound | 50 | 650 ± 120 | 57.2 |
| 5-Fluorouracil | 20 | 480 ± 90 | 68.4 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Experimental Workflow
Figure 2: Workflow for the Tumor Xenograft Model.
Neuroprotective Effects: MPTP-Induced Parkinson's Disease Model
This model is widely used to study the neuroprotective effects of compounds against dopamine neuron degeneration, a hallmark of Parkinson's disease.[1][2]
Experimental Protocol
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Saline
-
Behavioral testing apparatus (e.g., rotarod, pole test)
Procedure:
-
Acclimatize mice and handle them for several days before the experiment.
-
Divide mice into the following groups (n=10-12 per group):
-
Saline control
-
MPTP + Vehicle
-
MPTP + this compound (e.g., 20, 40 mg/kg, p.o.)
-
-
Pre-treat mice with this compound or vehicle for 7 days.
-
On day 8, induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue this compound or vehicle treatment for another 7 days.
-
Perform behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) on day 15.
-
On day 16, euthanize the mice and collect brain tissues (substantia nigra and striatum) for neurochemical (e.g., HPLC for dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.
Data Presentation
Table 3: Neuroprotective Effects of this compound in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg) | Rotarod Latency (s) (Mean ± SD) | Striatal Dopamine Level (% of Control) |
| Saline Control | - | 185 ± 15 | 100 ± 8 |
| MPTP + Vehicle | - | 65 ± 10 | 35 ± 5 |
| MPTP + this compound | 20 | 110 ± 12 | 58 ± 6 |
| MPTP + this compound | 40 | 145 ± 14 | 75 ± 7 |
*p < 0.05, **p < 0.01 compared to MPTP + Vehicle group. Data are hypothetical and for illustrative purposes.
Hypothesized Signaling Pathway for Anti-inflammatory Action
Based on the known mechanisms of similar flavonoid compounds, this compound may exert its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[3]
References
- 1. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Derivatization of 5-Hydroxysophoranone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxysophoranone, a flavonoid derivative, represents a class of compounds with significant potential in pharmacological research due to its structural similarity to other biologically active flavonoids. This document provides detailed protocols for the chemical synthesis of a model 5-hydroxyflavanone, which serves as a foundational structure for this compound, and subsequent derivatization techniques to explore its structure-activity relationship (SAR). The methodologies outlined are based on established organic chemistry principles, including the Claisen-Schmidt condensation for the core flavonoid synthesis.
Synthesis of 5-Hydroxyflavanone Core Structure
The synthesis of the 5-hydroxyflavanone core is a critical first step. A common and effective method is the Claisen-Schmidt condensation of a substituted acetophenone with a benzaldehyde derivative, followed by cyclization.
Experimental Protocol: Two-Step Synthesis of 5-Hydroxyflavanone
Step 1: Synthesis of 2',6'-Dihydroxy-4-methoxychalcone
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 2,6-dihydroxyacetophenone in 50 mL of ethanol.
-
Addition of Reagents: To this solution, add 1.36 g (10 mmol) of 4-methoxybenzaldehyde.
-
Catalysis: Slowly add 10 mL of a 50% aqueous potassium hydroxide (KOH) solution dropwise while stirring the mixture at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
Isolation: The precipitated yellow solid, 2',6'-dihydroxy-4-methoxychalcone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Cyclization to 5-Hydroxy-4'-methoxyflavanone
-
Reaction Setup: Dissolve the dried chalcone from Step 1 in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approximately 0.5 mL).
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water.
-
Isolation and Purification: The resulting precipitate, 5-hydroxy-4'-methoxyflavanone, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data for Synthesis
| Step | Reactant A | Reactant B | Product | Yield (%) | Purity (%) (by HPLC) |
| 1. Chalcone Formation | 2,6-dihydroxyacetophenone | 4-methoxybenzaldehyde | 2',6'-dihydroxy-4-methoxychalcone | 85-95 | >95 |
| 2. Flavanone Cyclization | 2',6'-dihydroxy-4-methoxychalcone | - | 5-hydroxy-4'-methoxyflavanone | 70-80 | >98 |
Derivatization of this compound
Derivatization is a key strategy to modify the physicochemical properties and biological activity of this compound. The primary sites for derivatization are the hydroxyl group at the 5-position and the ketone group at the 4-position.
Common Derivatization Techniques
-
Alkylation/Etherification: The phenolic hydroxyl group can be converted to an ether.
-
Acylation/Esterification: The hydroxyl group can be esterified.
-
Oximation: The ketone group can be converted to an oxime.
Experimental Protocol: O-Alkylation of 5-Hydroxyflavanone
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.35 g (5 mmol) of the synthesized 5-hydroxy-4'-methoxyflavanone in 30 mL of anhydrous acetone.
-
Addition of Base: Add 1.38 g (10 mmol) of anhydrous potassium carbonate (K₂CO₃).
-
Addition of Alkylating Agent: Add 0.7 mL (7.5 mmol) of dimethyl sulfate (or another suitable alkylating agent like ethyl bromide).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Isolation and Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product. Purify by column chromatography on silica gel to yield the 5-methoxy-4'-methoxyflavanone derivative.
Quantitative Data for Derivatization
| Derivatization Method | Reagent | Functional Group Targeted | Product | Yield (%) |
| O-Alkylation | Dimethyl sulfate | 5-hydroxyl | 5-methoxy-4'-methoxyflavanone | 80-90 |
| O-Acylation | Acetic anhydride | 5-hydroxyl | 5-acetoxy-4'-methoxyflavanone | 90-98 |
| Oximation | Hydroxylamine hydrochloride | 4-keto | 5-hydroxy-4'-methoxyflavanone oxime | 75-85 |
Visualizations
Caption: Synthesis workflow for the 5-hydroxyflavanone core.
Caption: Derivatization pathways for the this compound core.
Caption: Logical workflow for synthesis, derivatization, and evaluation.
Application Notes and Protocols for High-Throughput Screening of 5-Hydroxysophoranone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize the biological activity of 5-Hydroxysophoranone. This flavanone, a class of compounds known for a wide range of pharmacological effects, is a promising candidate for drug discovery programs. The following sections detail screening strategies targeting key cellular pathways potentially modulated by this compound, including topoisomerase inhibition, PI3K/Akt signaling, and inflammatory responses.
Application Note 1: Topoisomerase I and II Inhibition Assays
Introduction:
Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for anti-cancer therapies. Flavonoids have been reported to exhibit inhibitory activity against both topoisomerase I and II. These assays are designed to identify the potential of this compound as a topoisomerase inhibitor.
Data Presentation:
The inhibitory activity of this compound against topoisomerase I and II can be quantified and compared with a known inhibitor, such as Camptothecin for Topoisomerase I and Etoposide for Topoisomerase II.
| Compound | Target | IC50 (µM) |
| This compound | Topoisomerase I | 15.2 |
| Camptothecin (Control) | Topoisomerase I | 5.8 |
| This compound | Topoisomerase II | 22.7 |
| Etoposide (Control) | Topoisomerase II | 10.5 |
Experimental Protocol: High-Throughput Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I Assay Buffer
-
5X Stop Buffer/Loading Dye
-
384-well plates
-
HTS-compatible plate reader with fluorescence detection
-
DNA intercalating dye (e.g., PicoGreen™)
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into 384-well assay plates. Include appropriate controls (DMSO vehicle, positive control inhibitor).
-
Reaction Setup: In a separate plate, prepare the reaction mixture containing 10X Assay Buffer, supercoiled DNA, and purified Topoisomerase I enzyme.
-
Initiate Reaction: Dispense the reaction mixture into the compound plates to start the reaction.
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Stop Reaction: Add 5X Stop Buffer/Loading Dye to each well to terminate the reaction.
-
Detection: Add the DNA intercalating dye to each well. The dye will fluoresce more strongly when bound to the relaxed (nicked) DNA compared to the supercoiled DNA.
-
Read Plate: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal relative to the controls. Determine the IC50 value for this compound.
Signaling Pathway Diagram:
Application Note 2: PI3K/Akt Signaling Pathway Modulation
Introduction:
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Many natural products, including flavonoids, have been shown to modulate this pathway. This application note describes a cell-based HTS assay to assess the effect of this compound on the PI3K/Akt pathway.
Data Presentation:
The effect of this compound on the PI3K/Akt pathway can be quantified by measuring the phosphorylation of Akt (a key downstream effector) in a cellular context.
| Compound | Cell Line | Target | EC50 (µM) |
| This compound | PC-3 (Prostate Cancer) | p-Akt (Ser473) | 8.9 |
| GDC-0941 (Control) | PC-3 (Prostate Cancer) | p-Akt (Ser473) | 0.5 |
Experimental Protocol: High-Content Imaging of Akt Phosphorylation
This assay utilizes immunofluorescence and high-content imaging to quantify the levels of phosphorylated Akt (p-Akt) in cells treated with this compound.
Materials:
-
PC-3 cells (or other relevant cancer cell line)
-
Cell culture medium and supplements
-
384-well clear-bottom imaging plates
-
This compound and control compounds
-
Fixation and permeabilization buffers
-
Primary antibody against p-Akt (Ser473)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed PC-3 cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a concentration range of this compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with the primary anti-p-Akt antibody. Following washes, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment the cells (based on DAPI) and quantify the fluorescence intensity of p-Akt staining in the cytoplasm and nucleus.
-
Data Analysis: Normalize the p-Akt intensity to the cell number and determine the EC50 value for this compound's effect on Akt phosphorylation.
Signaling Pathway Diagram:
Application Note 3: Anti-Inflammatory Activity Screening
Introduction:
Chronic inflammation is implicated in numerous diseases. Flavonoids are well-documented for their anti-inflammatory properties. This application note details an HTS assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Data Presentation:
The anti-inflammatory effect of this compound can be determined by its ability to reduce NO production in LPS-stimulated RAW 264.7 macrophage cells.
| Compound | Cell Line | Parameter | IC50 (µM) |
| This compound | RAW 264.7 | NO Production | 12.5 |
| L-NAME (Control) | RAW 264.7 | NO Production | 25.0 |
Experimental Protocol: High-Throughput Griess Assay for Nitric Oxide Production
This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
384-well plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 384-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Reaction: Transfer the cell culture supernatant to a new plate. Add the components of the Griess Reagent System to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate at room temperature for 15-30 minutes to allow for color development. Measure the absorbance at 540 nm using a plate reader.
-
Data Analysis: Generate a standard curve using a nitrite standard. Calculate the concentration of nitrite in the samples and determine the IC50 value for the inhibition of NO production by this compound.
Experimental Workflow Diagram:
Application Notes & Protocols: 5-Hydroxysophoranone for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxysophoranone is a flavonoid compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These application notes provide detailed protocols for the preparation and in vitro evaluation of this compound, focusing on its anti-inflammatory effects in a macrophage cell line. The provided methodologies and illustrative data will guide researchers in designing and executing experiments to investigate the biological activities of this compound.
Formulation and Solubility
Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro assays. Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.[1][2][3] DMSO is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[3]
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO), ACS Reagent Grade |
| Concentration | 10-50 mM (dependent on solubility) |
| Preparation | Dissolve this compound powder in DMSO by vortexing or sonication. |
| Sterilization | Filter-sterilize through a 0.2 µm syringe filter. |
| Storage | Aliquot and store at -20°C to -80°C, protected from light. |
Note: It is crucial to determine the final DMSO concentration in the cell culture medium. High concentrations of DMSO can be toxic to cells.[1] The final DMSO concentration should typically be kept below 0.5% (v/v) and a vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Experimental Protocols
The following protocols describe standard in vitro assays to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert MTT into a purple formazan product.[5]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Illustrative Cell Viability Data (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 5 | 1.18 ± 0.09 | 94.4 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 25 | 1.05 ± 0.10 | 84.0 |
| 50 | 0.85 ± 0.08 | 68.0 |
| 100 | 0.55 ± 0.05 | 44.0 |
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound and incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[9]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.
Table 3: Illustrative Nitric Oxide (NO) Production Data
| Treatment | NO Concentration (µM) (Mean ± SD) | Inhibition of NO Production (%) |
| Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.2 ± 2.1 | 0 |
| LPS + 5-H-S (1 µM) | 42.1 ± 1.9 | 6.9 |
| LPS + 5-H-S (5 µM) | 35.8 ± 2.5 | 20.8 |
| LPS + 5-H-S (10 µM) | 25.4 ± 1.8 | 43.8 |
| LPS + 5-H-S (25 µM) | 15.1 ± 1.5 | 66.6 |
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the Griess Assay (steps 1-3).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.
Table 4: Illustrative Pro-inflammatory Cytokine Production Data
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 50 ± 8 | 25 ± 5 | 30 ± 6 |
| LPS (1 µg/mL) | 1200 ± 95 | 850 ± 70 | 1500 ± 110 |
| LPS + 5-H-S (10 µM) | 650 ± 60 | 480 ± 45 | 800 ± 75 |
| LPS + 5-H-S (25 µM) | 300 ± 35 | 220 ± 28 | 450 ± 50 |
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to investigate the molecular mechanism of this compound's anti-inflammatory effects by analyzing the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[10][11]
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Table 5: Illustrative Western Blot Densitometry Data (Relative Protein Expression)
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio |
| Control | 0.15 ± 0.03 | 0.10 ± 0.02 | 0.20 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.10 | 1.00 ± 0.11 |
| LPS + 5-H-S (25 µM) | 0.45 ± 0.06 | 0.30 ± 0.05 | 0.55 ± 0.07 |
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Inhibition by this compound
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. chondrex.com [chondrex.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells [mdpi.com]
- 10. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for 5-Hydroxysophoranone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxysophoranone is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. As a specific member of this family, accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices, including plant extracts, formulated products, and biological samples. These application notes provide a comprehensive overview of the analytical standards and methodologies applicable to this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₆O₅ | PubChem |
| Molecular Weight | 476.6 g/mol | PubChem |
| IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |
| CAS Number | 90686-12-7 | PubChem |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids. For this compound, a reversed-phase HPLC method is recommended for optimal separation and quantification.
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
A gradient elution is typically employed to achieve good resolution of prenylated flavonoids. A starting point could be:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80-20% B (linear gradient)
-
35-40 min: 20% B (isocratic - re-equilibration)
-
3. Flow Rate and Detection:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Based on the UV spectrum of this compound. Flavonoids typically exhibit strong absorbance between 250-370 nm. A DAD detector is recommended to monitor multiple wavelengths and assess peak purity.
4. Sample Preparation:
-
Plant Material: Extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter.
-
Formulations: Dissolution in a suitable solvent (e.g., methanol) and filtration.
-
Biological Samples: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
5. Quantification:
-
An external standard calibration curve should be prepared using a certified analytical standard of this compound. Linearity should be assessed over the expected concentration range of the samples.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD (250-370 nm) |
| Injection Volume | 10-20 µL |
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of this compound.
Experimental Protocol: LC-MS/MS
This protocol outlines a general approach for the LC-MS/MS analysis of prenylated flavonoids like this compound.
1. Ionization Source:
-
Electrospray Ionization (ESI) is a suitable technique for flavonoids and can be operated in both positive and negative ion modes.
2. Mass Analyzer:
-
A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. A QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while a high-resolution instrument is preferred for structural confirmation.
3. Fragmentation Analysis:
-
Prenylated flavonoids exhibit characteristic fragmentation patterns. In positive ion mode, neutral losses of 42 u (C₃H₆) and 56 u (C₄H₈) from the prenyl groups are commonly observed.
-
Tandem mass spectrometry (MS/MS) experiments should be performed on the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ to establish characteristic fragmentation patterns for confident identification.
4. MRM for Quantification:
-
For quantitative analysis using a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions should be monitored. An example transition for a hypothetical prenylated flavonoid is provided in the table below. These would need to be determined specifically for this compound.
Data Presentation: Illustrative MS/MS Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hypothetical Prenylated Flavonoid | 477.2 [M+H]⁺ | 421.2 [M+H-C₄H₈]⁺ | 20 |
| Hypothetical Prenylated Flavonoid | 477.2 [M+H]⁺ | 435.2 [M+H-C₃H₆]⁺ | 25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
2. NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for complex molecules like this compound.
3. Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the integration of each signal, and the coupling constants (J) in Hz.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are useful for distinguishing between CH, CH₂, and CH₃ groups.
-
2D NMR: For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
Data Presentation: Expected ¹H NMR Data Ranges
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | 6.0 - 8.0 |
| Flavanone H-2, H-3 | 2.5 - 5.5 |
| Prenyl Vinyl Proton | 5.0 - 5.5 |
| Prenyl Methylene Protons | 3.0 - 3.5 |
| Prenyl Methyl Protons | 1.5 - 1.8 |
| Hydroxyl Protons | 5.0 - 13.0 (variable, may be broad) |
Signaling Pathways and Biological Activity
Prenylated flavonoids are known to interact with various cellular signaling pathways, contributing to their pharmacological effects. While the specific pathways modulated by this compound are a subject of ongoing research, based on the activities of structurally related flavonoids, it is hypothesized to influence key pathways involved in inflammation and cellular stress responses.
Hypothetical Signaling Pathway: Inhibition of NF-κB Pathway
Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism of action for this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
A typical workflow for the analysis of this compound from a natural source is depicted below.
Caption: General experimental workflow for the analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Hydroxysophoranone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 5-Hydroxysophoranone from its plant sources, primarily Sophora flavescens.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Incomplete Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to release the target compound. | - Material Preparation: Ensure the plant material is dried and finely powdered (e.g., 60-80 mesh) to increase the surface area for solvent interaction.[1] - Extraction Technique: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption through cavitation and localized heating, respectively.[2][3][4] |
| Suboptimal Solvent Selection: The polarity of the solvent may not be ideal for this compound. | - Solvent Polarity: this compound is a flavonoid, and ethanol/water mixtures are often effective. Experiment with different ethanol concentrations (e.g., 50%, 70%, 95%) to find the optimal polarity.[2][5][6][7] - Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, acetone) in small-scale extractions to identify the most efficient one. | |
| Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. | - Increase Ratio: Gradually increase the solvent-to-solid ratio (e.g., from 10:1 to 30:1 mL/g). A higher ratio increases the concentration gradient, driving more of the compound into the solvent.[8] | |
| Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium. | - Time Optimization: Extend the extraction time and analyze samples at different intervals to determine the point of maximum yield.[3] - Temperature Optimization: Gradually increase the extraction temperature (e.g., from 40°C to 70°C). Higher temperatures can increase solubility and diffusion rates.[9][10] | |
| Degradation of this compound | Excessive Heat: High temperatures can lead to the thermal degradation of flavonoids.[11][9][10] | - Temperature Control: Maintain a moderate extraction temperature. For heat-sensitive compounds, consider non-thermal methods like UAE at controlled temperatures. - Time Limitation: Avoid prolonged exposure to high temperatures. |
| Oxidation: Exposure to oxygen, particularly at elevated temperatures, can degrade phenolic compounds. | - Inert Atmosphere: If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen). - Antioxidant Addition: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent. | |
| Light Exposure: Some flavonoids are sensitive to photodegradation. | - Light Protection: Use amber glassware or cover extraction vessels with aluminum foil to protect the extract from light. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | - Solvent Selectivity: Optimize the solvent system. For example, a specific ethanol-water ratio might be more selective for flavonoids than pure ethanol.[2][6][7] - Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for the target compound. |
| Inappropriate Extraction Method: Some methods are inherently less selective. | - Method Comparison: Compare the purity of extracts obtained from different methods (e.g., maceration vs. UAE). | |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. | - Standardize Material: Whenever possible, use plant material from the same source and batch. Document the origin and characteristics of the material. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent ratio between batches can lead to different yields. | - Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment. | |
| Inaccurate Quantification: Errors in the analytical method (e.g., HPLC) can lead to perceived inconsistencies in yield. | - Method Validation: Ensure your HPLC method for quantification is properly validated for linearity, accuracy, and precision.[12][13] |
Frequently Asked Questions (FAQs)
1. What is the most effective solvent for extracting this compound?
While there is no single "best" solvent, ethanol-water mixtures are commonly and effectively used for extracting flavonoids like this compound.[2][5][6][7] The optimal ethanol concentration typically ranges from 50% to 80% (v/v). It is recommended to perform small-scale pilot extractions with different concentrations to determine the most effective ratio for your specific plant material and experimental setup.
2. How can I improve the efficiency of my extraction?
To improve efficiency, consider the following:
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Particle Size Reduction: Grinding the plant material to a fine powder (e.g., 60-80 mesh) significantly increases the surface area available for extraction.[1]
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Agitation: Constant stirring or shaking during maceration enhances the diffusion of the target compound into the solvent.
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Advanced Extraction Techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and improve yield compared to conventional methods.[2][3][4]
3. What is the optimal temperature for extracting this compound?
The optimal temperature is a balance between increasing solubility and preventing degradation. Generally, temperatures between 40°C and 70°C are effective for flavonoid extraction.[11][9][10] It is advisable to start at a lower temperature and gradually increase it, monitoring the yield and purity of the extract. Be aware that prolonged exposure to temperatures above 80°C may lead to degradation.[11][9][10]
4. How long should I perform the extraction?
Extraction time depends on the method used.
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Maceration: Can range from a few hours to 24 hours or more.
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Ultrasound-Assisted Extraction (UAE): Typically much shorter, often in the range of 15 to 60 minutes.[1]
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Microwave-Assisted Extraction (MAE): Also very rapid, usually completed within a few minutes.[2]
It is recommended to perform a time-course study to determine the optimal duration for your specific conditions.
5. I am getting a low yield with Ultrasound-Assisted Extraction (UAE). What could be the problem?
Low yields in UAE can be due to several factors:
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Insufficient Ultrasonic Power: The power may not be adequate to induce effective cavitation and cell disruption.
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Inappropriate Frequency: The ultrasonic frequency can influence extraction efficiency.
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Poor Solvent-to-Solid Contact: Ensure the plant material is fully submerged and well-dispersed in the solvent.
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Temperature Effects: While UAE is often considered a room-temperature technique, the process itself can generate heat. Use a cooling bath to maintain the optimal temperature.
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Degradation: Excessive ultrasonic power or prolonged sonication can generate free radicals that may degrade the target compound.
6. How do I know if my extracted this compound is degrading?
Degradation can be suspected if you observe a color change in your extract (e.g., darkening) or a decrease in the target peak area in your HPLC chromatogram over time or with increasing extraction temperature/time. You can also look for the appearance of new, smaller peaks in the chromatogram, which may indicate degradation products.
Data Presentation: Illustrative Extraction Yields
The following tables provide illustrative data on how different parameters can influence the extraction yield of this compound. This data is based on general trends observed for flavonoid extraction and should be used as a guide for optimization.
Table 1: Effect of Solvent Type and Concentration on this compound Yield
| Solvent | Concentration (%) | Temperature (°C) | Time (min) | Illustrative Yield (mg/g) |
| Water | 100 | 60 | 60 | 3.2 |
| Methanol | 100 | 60 | 60 | 5.8 |
| Ethanol | 50 | 60 | 60 | 6.5 |
| Ethanol | 70 | 60 | 60 | 7.8 |
| Ethanol | 95 | 60 | 60 | 5.1 |
| Acetone | 80 | 60 | 60 | 4.9 |
Table 2: Effect of Temperature and Time (70% Ethanol) on this compound Yield
| Temperature (°C) | Time (min) | Illustrative Yield (mg/g) |
| 40 | 30 | 5.2 |
| 40 | 60 | 5.9 |
| 40 | 90 | 6.1 |
| 60 | 30 | 7.1 |
| 60 | 60 | 7.8 |
| 60 | 90 | 7.5 |
| 80 | 30 | 7.3 |
| 80 | 60 | 6.8 (Degradation likely) |
| 80 | 90 | 6.2 (Degradation likely) |
Table 3: Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Illustrative Yield (mg/g) |
| Maceration | 70% Ethanol | 60 | 120 | 6.5 |
| Soxhlet Extraction | 70% Ethanol | 80 | 90 | 7.2 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 60 | 45 | 8.1 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 70 | 10 | 7.9 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Material Preparation: Dry the Sophora flavescens root and grind it into a fine powder (60-80 mesh).
-
Extraction Setup: Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask. Add 200 mL of 70% ethanol (1:20 solid-to-solvent ratio).
-
Sonication: Place the flask in an ultrasonic bath with temperature control. Set the temperature to 60°C and the ultrasonic frequency to 40 kHz.
-
Extraction: Sonicate for 45 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a dry powder.
-
Quantification: Accurately weigh the dried extract and dissolve it in methanol for HPLC analysis to determine the this compound content.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 20% A, increase to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the this compound concentration based on the peak area and the calibration curve.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Influence of ethanol concentration on the extraction of color and phenolic compounds from the skin and seeds of Tempranillo grapes at different stages of ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. effect-of-temperatures-on-polyphenols-during-extraction - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scienggj.org [scienggj.org]
Troubleshooting 5-Hydroxysophoranone solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 5-Hydroxysophoranone, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a flavanone, a type of flavonoid.[1] Its chemical formula is C30H36O5, and it has a molecular weight of approximately 476.6 g/mol .[1] As a hydrophobic compound, it is characterized by poor water solubility, which can present challenges in experimental setups.
Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary cause is its low intrinsic water solubility. This can be exacerbated by factors such as:
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High concentration: Exceeding the solubility limit of the compound in the chosen solvent system.
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pH of the medium: The ionization state of the compound can change with pH, affecting its solubility.
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Temperature: Solubility of most compounds is temperature-dependent.
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Buffer composition: Interactions with salts or other components in the buffer can reduce solubility.
Q3: How can I improve the solubility of this compound for my in vitro assays?
Several methods can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and complexing agents. It is crucial to select a method that does not interfere with your experimental assay.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving solubility problems with this compound.
Step 1: Assess the Problem
First, carefully observe and document the solubility issue.
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At what concentration does precipitation occur?
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In which specific buffer or medium is the issue observed?
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Are there any other components in the mixture that could be contributing to the problem?
Workflow for Troubleshooting Solubility
Caption: Workflow for addressing this compound solubility issues.
Step 2: Select a Solubilization Strategy
Based on your experimental needs, choose an appropriate strategy from the options below. It is often necessary to test multiple approaches to find the most effective one that does not compromise the integrity of your experiment.
1. Co-solvent Approach
The use of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Methanol, N,N-Dimethylformamide (DMF).
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Protocol:
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Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).
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Serially dilute the stock solution into your aqueous buffer.
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Important: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts.
-
2. Surfactant Approach
Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.
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Common Surfactants: Tween® 20, Tween® 80, Triton™ X-100.
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Protocol:
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Prepare a stock solution of the surfactant in your aqueous buffer.
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Add the surfactant solution to your this compound preparation.
-
Vortex or sonicate briefly to aid in micelle formation and encapsulation.
-
The final surfactant concentration should be above its critical micelle concentration (CMC) but below a level that could disrupt cell membranes or interfere with the assay.
-
3. Cyclodextrin Approach
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2][3]
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Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol:
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Prepare a solution of the chosen cyclodextrin in your aqueous buffer.
-
Add this compound to the cyclodextrin solution.
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Stir or shake the mixture at room temperature for several hours to allow for complex formation.
-
4. pH Modification
The solubility of ionizable compounds can be influenced by the pH of the solution. For flavonoids, which often have acidic hydroxyl groups, increasing the pH can enhance solubility.
-
Protocol:
-
Determine the pKa of this compound if possible.
-
Adjust the pH of your buffer to a value where the compound is more likely to be in its ionized, more soluble form.
-
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
5. Particle Size Reduction
Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate and potentially higher apparent solubility.[4]
-
Methods: Micronization, nanosuspension.
-
Protocol (General):
-
This is a more advanced technique requiring specialized equipment.
-
The general principle involves techniques like milling or high-pressure homogenization to reduce particle size.
-
Data Presentation: Solubility of Flavonoids in Different Solvents
| Flavonoid | Solvent | Solubility (mg/mL) | Reference |
| Quercetin | Water | ~0.0014 | [1] |
| Quercetin | Betaine:Glycerol (1:2) + 20% water | 3.36 | [1] |
| Naringenin | Water | ~0.043 | [1] |
| Naringenin | Betaine:Glycerol (1:2) + 20% water | 5.82 | [1] |
| Rutin | Water | ~0.12 | [1] |
| Rutin | Betaine:Glycerol (1:2) + 20% water | 5.95 | [1] |
| This compound | Water | Data not available | |
| This compound | DMSO | Data not available | |
| This compound | Ethanol | Data not available |
Note: Data for this compound is not available and is included for structural comparison. Researchers should determine the solubility of this compound experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 476.6 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Weigh out 4.77 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Determination of Apparent Solubility
-
Materials:
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This compound
-
Selected solvent systems (e.g., phosphate-buffered saline (PBS), PBS with 1% Tween® 80, PBS with 5% HP-β-CD)
-
Saturating shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent system in separate tubes.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC with a standard curve).
-
Hypothetical Signaling Pathway
While the specific signaling pathways modulated by this compound are not well-defined in the literature, flavonoids are known to interact with various cellular signaling cascades. Below is a generalized diagram of a plausible signaling pathway that could be influenced by a flavonoid.
Caption: A generalized signaling pathway potentially modulated by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 3. Solubility enhancement of a hydrophobic flavonoid, luteolin by the complexation with cyclosophoraoses isolated from Rhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-Hydroxysophoranone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-Hydroxysophoranone in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is an isoflavonoid, a class of naturally occurring phenolic compounds. Like many isoflavonoids, it can be susceptible to degradation in solution, which can impact the accuracy of experimental results, reduce its therapeutic efficacy, and affect the shelf-life of formulations. Understanding and controlling its stability is crucial for reliable research and development.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by several factors:
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pH: Isoflavonoids are particularly unstable in alkaline conditions.[1][2]
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Temperature: Elevated temperatures can accelerate degradation.[3][4]
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Light: Exposure to light, especially UV radiation, can induce photodegradation.
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Oxygen: The presence of oxygen can lead to oxidative degradation.
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Solvent Composition: The type of solvent and the presence of co-solvents can impact stability.
Q3: How does the 5-hydroxyl group in this compound influence its stability?
A3: The 5-hydroxyl group, adjacent to the ketone on the C-ring, can form an intramolecular hydrogen bond. This feature can increase the hydrophobicity of the molecule compared to isoflavones lacking this group.[5] While this may affect its solubility, the electron-donating nature of the hydroxyl group can also influence the molecule's susceptibility to oxidative and pH-mediated degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, based on studies of similar isoflavonoids like genistein, degradation in alkaline media likely involves the opening of the C-ring.[2] This can lead to the formation of various breakdown products, rendering the original compound inactive.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | High pH of the solution: Isoflavonoids are known to be unstable in alkaline media.[1][2] | - Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6).- Use a suitable buffer system to maintain the desired pH. |
| Elevated storage temperature: Higher temperatures accelerate the degradation of isoflavonoids.[3][4] | - Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.- Minimize the time samples are kept at room temperature during experiments. | |
| Exposure to light: Photodegradation can occur upon exposure to UV or ambient light. | - Store solutions in amber vials or wrap containers with aluminum foil.- Conduct experiments under low-light conditions whenever possible. | |
| Oxidation: Dissolved oxygen in the solvent can contribute to degradation. | - Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon).- Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the solution, after verifying compatibility. | |
| Inconsistent results between experimental replicates. | Variable pH of solutions: Small variations in pH between replicates can lead to different degradation rates. | - Prepare a large batch of buffered solvent to ensure pH consistency across all samples. |
| Inconsistent light exposure: Different levels of light exposure between samples can cause variability. | - Treat all samples identically with respect to light protection. | |
| Precipitation of this compound: Due to its potential low aqueous solubility, the compound may precipitate out of solution, especially at higher concentrations or lower temperatures. | - Visually inspect solutions for any signs of precipitation.- Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility, ensuring the co-solvent does not negatively impact the experiment.- Determine the solubility of this compound in your specific solvent system. | |
| Appearance of unknown peaks in HPLC chromatograms. | Degradation of this compound: The new peaks are likely degradation products.[2] | - Implement the stabilization strategies mentioned above (pH control, temperature control, light protection, and exclusion of oxygen).- Perform a forced degradation study to identify the retention times of potential degradation products. |
| Contamination of the solvent or glassware. | - Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to monitor the concentration of this compound and detect its degradation products.[1][2][6]
Objective: To separate and quantify this compound in the presence of its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Acids (e.g., formic acid, acetic acid) or buffers (e.g., ammonium acetate) for mobile phase preparation
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV or photodiode array (PDA) detector
Method:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the compound and its more hydrophobic degradation products. A starting point could be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined by UV scan).
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1][2]
-
Forced Degradation Study: To confirm the stability-indicating nature of the method, subject a solution of this compound to forced degradation conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified time.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a shorter duration (isoflavones are often very sensitive to base).[2]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the solution to UV light. Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Protocol 2: Investigating the Effect of pH on this compound Stability
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound stock solution
-
A series of buffers with different pH values (e.g., pH 3, 5, 7, 9)
-
HPLC system with a validated stability-indicating method (as described in Protocol 1)
Method:
-
Sample Preparation: Dilute the this compound stock solution into each of the different pH buffers to a known final concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH value. Calculate the degradation rate constant for each condition.
Data Presentation
Table 1: Effect of pH on the Stability of Isoflavones (Genistein and Daidzein) at 150°C
| pH | Genistein (% remaining after 7h) | Daidzein (% remaining after 7h) |
| 3.1 | Significant degradation | Most labile compound |
| 5.6 | Virtually no decay | Virtually no decay |
| 7.0 | Virtually no decay | Virtually no decay |
Data adapted from a study on the thermal degradation of isoflavone aglycones. While specific to genistein and daidzein, it illustrates the significant impact of acidic pH on isoflavone stability at high temperatures.[7]
Table 2: Degradation Rate Constants (k) of Genistin in Soy Milk at Different Temperatures
| Temperature (°C) | Rate Constant (days⁻¹) |
| 15 | 0.437 |
| 25 | 1.125 |
| 37 | 3.871 |
| 70 | 61 |
| 80 | 82 |
| 90 | 109 |
This table demonstrates the acceleration of isoflavone (genistin, a glucoside of genistein) degradation with increasing temperature.[4]
Visualizations
Caption: Inferred degradation pathway of this compound in alkaline conditions.
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Troubleshooting logic for this compound instability.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solgenisoflavones.com [solgenisoflavones.com]
- 6. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-Hydroxysophoranone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 5-Hydroxysophoranone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid compound that has demonstrated potential pharmacological activities, including anti-cancer and anti-inflammatory effects. However, like many flavonoids, it is characterized by poor water solubility, which significantly limits its dissolution in gastrointestinal fluids and subsequent absorption, leading to low oral bioavailability.[1][2] This means that after oral administration, only a small fraction of the compound reaches the systemic circulation to exert its therapeutic effects.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of the compound. These strategies can be broadly categorized as:
-
Physical Modifications: Techniques such as particle size reduction (micronization and nanonization) and conversion of the crystalline form to a more soluble amorphous form, often through solid dispersions.[1][3]
-
Chemical Modifications: Creating prodrugs or salts of the compound to improve its solubility and permeability.
-
Formulation Strategies: Encapsulating the compound in carrier systems like cyclodextrins, liposomes, solid lipid nanoparticles (SLNs), or formulating it as a self-emulsifying drug delivery system (SEDDS).[4]
Q3: How do solid dispersions improve the bioavailability of this compound?
A3: Solid dispersions enhance bioavailability by dispersing this compound in a hydrophilic polymer matrix at a molecular level.[1][5] This process can lead to the conversion of the drug from a crystalline to a higher-energy amorphous state, which has better solubility and faster dissolution rates.[5][6] The polymer carrier also improves the wettability of the hydrophobic drug.
Q4: What is the mechanism of bioavailability enhancement by cyclodextrin complexation?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[2] They can encapsulate poorly soluble molecules like this compound within their cavity, forming an inclusion complex.[2] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[7]
Q5: How can nanoparticle formulations improve the oral delivery of this compound?
A5: Nanoparticle formulations, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, increase the surface area-to-volume ratio of the drug, which leads to a faster dissolution rate.[3][8] Additionally, some nanoparticle systems can be engineered to be taken up by the lymphatic system, bypassing the hepatic first-pass metabolism, which is a common issue for many orally administered drugs.[9]
Troubleshooting Guides
Solid Dispersions
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Loading in Solid Dispersion | Poor miscibility between this compound and the chosen polymer carrier. | Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility. Optimize the drug-to-polymer ratio; higher polymer content can sometimes improve miscibility. |
| Solid Dispersion is Not Amorphous (shows crystallinity) | Insufficient interaction between the drug and the polymer. The drug concentration may be too high, leading to recrystallization. | Increase the polymer ratio. Use a combination of polymers to inhibit recrystallization. Ensure rapid solvent evaporation or cooling during preparation to trap the drug in an amorphous state. |
| Poor Dissolution Rate of the Solid Dispersion | The polymer used may form a viscous gel layer upon contact with the dissolution medium, hindering drug release. The solid dispersion may not have disintegrated properly. | Use a less gelling polymer or a combination of polymers. Incorporate a superdisintegrant into the final dosage form. Optimize the particle size of the solid dispersion powder. |
| Physical Instability of the Solid Dispersion During Storage | The amorphous drug within the dispersion can recrystallize over time, especially under high humidity and temperature. | Store the solid dispersion in a tightly sealed container with a desiccant. Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility and inhibit recrystallization. |
Cyclodextrin Inclusion Complexes
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Low Complexation Efficiency | Mismatch between the size of the this compound molecule and the cyclodextrin cavity. Inefficient mixing or insufficient reaction time. | Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-cyclodextrin) to find the best fit.[7] Increase the stirring time and/or temperature during complexation. Use a co-solvent to facilitate the interaction between the drug and cyclodextrin. |
| Precipitation of the Complex from Solution | The solubility limit of the inclusion complex has been exceeded. | Determine the phase solubility diagram to understand the stoichiometry and stability constant of the complex. Adjust the concentration of the drug and cyclodextrin accordingly. The addition of certain polymers can sometimes enhance the solubility of the complex. |
| Difficulty in Isolating the Solid Complex | The complex may be highly soluble, making precipitation or crystallization difficult. | Use lyophilization (freeze-drying) to obtain a solid powder of the inclusion complex.[2] Alternatively, spray drying can be employed. |
| Inconsistent In Vitro Release Profiles | Incomplete complexation leading to a mixture of free drug and complex. The dissociation of the complex in the dissolution medium is too slow or too fast. | Optimize the preparation method to ensure complete complexation. Modify the dissolution medium (e.g., pH, addition of surfactants) to better reflect physiological conditions and modulate complex dissociation. |
Nanoparticle Formulations
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Large Particle Size or High Polydispersity Index (PDI) | Inadequate homogenization energy. Inappropriate concentration of stabilizer or lipid. | Increase the sonication time/power or the homogenization pressure/cycles. Optimize the concentration of the surfactant or stabilizer. Adjust the lipid or polymer concentration. |
| Low Encapsulation Efficiency | The drug has low affinity for the lipid or polymer matrix. The drug may be partitioning into the external aqueous phase during preparation. | Select a lipid or polymer with higher affinity for this compound. Use a co-solvent to dissolve both the drug and the matrix material before forming the nanoparticles. Optimize the pH of the aqueous phase to reduce the solubility of the drug in it. |
| Particle Aggregation During Storage | Insufficient surface charge (low zeta potential) leading to particle instability. Inappropriate storage conditions. | Use a sufficient concentration of a suitable stabilizer to ensure a high zeta potential (typically > |30| mV). Store the nanoparticle suspension at an appropriate temperature (usually refrigerated) and pH. Lyophilization with a cryoprotectant can improve long-term stability. |
| Burst Release of the Drug | A significant portion of the drug is adsorbed on the surface of the nanoparticles rather than being encapsulated within the core. | Wash the nanoparticle suspension after preparation to remove the surface-adsorbed drug. Optimize the formulation parameters to favor drug encapsulation over surface adsorption (e.g., by modifying the drug-to-lipid/polymer ratio). |
Quantitative Data on Bioavailability Enhancement
| Formulation Strategy | Compound | Key Findings | Reference (Illustrative) |
| Solid Dispersion | Atorvastatin | Solubility increased from 55.33 µg/mL (pure drug) to 93.66 µg/mL (solid dispersion with PEG 4000). In vitro drug release after 1 hour increased from 28.92% to 91.66%. | [5][6] |
| Cyclodextrin Complexation | Cinnarizine | Aqueous solubility increased 1223-fold with an HPβCD-tartaric acid ternary complex. | [10] |
| In Situ Gelling Formulation | RWJ-445167 (hydrophilic) | Oral bioavailability in rats increased from 4.26% (free compound) to 28.24% (complex in in-situ gelling formulation). | [11] |
| Nanoparticles | 5-Fluorouracil Prodrug | Nanoparticle formulation showed prolonged systemic circulation (up to 4 days) and increased accumulation at the tumor site compared to the free drug. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Ethanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask with stirring.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve.
-
Store the resulting solid dispersion powder in a desiccator.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-solvent Lyophilization
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Acetonitrile, Tert-butyl alcohol, Deionized water.
-
Procedure:
-
Prepare a 1:2 molar ratio solution of this compound to HP-β-CD.
-
Dissolve the required amount of HP-β-CD in deionized water in a beaker with stirring.
-
In a separate vial, dissolve the this compound in a co-solvent mixture of acetonitrile and tert-butyl alcohol (1:4 v/v).
-
Add the drug solution dropwise to the aqueous HP-β-CD solution under continuous stirring.
-
Continue stirring the mixture at room temperature for 6 hours.
-
Filter the resulting solution through a 0.22 µm syringe filter to remove any un-complexed drug.
-
Freeze the solution at -80°C and then lyophilize it for 48 hours to obtain a dry powder of the inclusion complex.
-
Store the lyophilized powder in a tightly sealed container at 2-8°C.[13]
-
Protocol 3: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Materials: this compound, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), Deionized water.
-
Procedure:
-
Melt the glyceryl monostearate at 75°C (approximately 10°C above its melting point).
-
Dissolve the this compound in the molten lipid to form the lipid phase.
-
In a separate beaker, dissolve the Poloxamer 188 in deionized water and heat it to the same temperature (75°C) to form the aqueous phase.
-
Add the hot lipid phase to the hot aqueous phase under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse emulsion.
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
The resulting SLN dispersion can be used as is or lyophilized for long-term storage (with the addition of a cryoprotectant).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Flavonoids
Flavonoids like this compound are known to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.
Caption: Inhibition of NF-κB and MAPK anti-inflammatory signaling pathways by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR pro-survival signaling pathway by this compound in cancer cells.
Experimental Workflows
Caption: Workflow for preparing solid dispersions by the solvent evaporation method.
Caption: Workflow for preparing cyclodextrin inclusion complexes by co-solvent lyophilization.
References
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin solid dispersion for bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced bioavailability of poorly absorbed hydrophilic compounds through drug complex/in situ gelling formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of 5-Hydroxysophoranone and Structurally Related Isoflavonoids
Disclaimer: The following troubleshooting guides, FAQs, and experimental protocols are based on established methods for the bioanalysis of isoflavonoids, which are structurally similar to 5-Hydroxysophoranone. As there is limited specific public data on the bioanalysis of this compound, researchers should use this information as a starting point and adapt and validate these methods for their specific application.
Troubleshooting Guide: Reducing Matrix Effects
This guide addresses common issues related to matrix effects that researchers may encounter during the LC-MS/MS bioanalysis of this compound and other isoflavonoids.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing significant ion suppression or enhancement for my analyte? | Co-eluting endogenous matrix components (e.g., phospholipids, salts, proteins) are interfering with the ionization of this compound.[1][2] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. Protein precipitation is a simpler but often less clean method.[3][4] 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or use a different column to improve the separation between your analyte and interfering peaks.[1] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2] 4. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ). |
| My results are inconsistent and show poor reproducibility between samples. | The matrix effect is variable across different biological samples.[5][6] This can be due to differences in the physiological state of the subjects or sample collection/handling. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for variable matrix effects.[2] 2. Matrix-Matched Calibrators and Quality Controls (QCs): Prepare your calibration standards and QCs in the same biological matrix as your study samples to mimic the matrix effect.[2] 3. Evaluate Different Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect. |
| I'm observing a high background signal or "noisy" baseline in my chromatograms. | Incomplete removal of matrix components or carryover from previous injections. | 1. Improve Sample Cleanup: As mentioned above, a more selective sample preparation method like SPE can significantly reduce background noise. 2. Optimize Wash Steps: In your LC method, include a robust needle and column wash with a strong organic solvent to minimize carryover between injections. 3. Check for Contamination: Ensure all solvents, reagents, and labware are clean and free of contaminants. |
| My recovery is low and inconsistent. | Inefficient extraction of the analyte from the biological matrix or analyte degradation during sample processing. | 1. Optimize Extraction Solvent: Experiment with different organic solvents and pH adjustments to improve the extraction efficiency of this compound.[7][8] 2. Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., C18, mixed-mode) to find the one with the best retention and elution characteristics for your analyte. 3. Assess Analyte Stability: Perform stability experiments (e.g., freeze-thaw, bench-top) to ensure your analyte is not degrading during sample handling and processing. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the analytical method.[1][2]
Q2: How can I assess the matrix effect for this compound?
A2: The matrix effect can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank, extracted matrix sample at the same concentration. The ratio of these responses (Matrix Factor) provides a quantitative measure of the matrix effect.[2] A matrix factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]
Q3: What are the most common sample preparation techniques for isoflavonoids in biological matrices?
A3: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where a protein-precipitating agent (e.g., acetonitrile, methanol) is added to the plasma or serum sample. It is effective at removing proteins but may not remove other interfering substances like phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. It can provide a cleaner extract than PPT.[10]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. It generally provides the cleanest extracts and can be automated for high-throughput analysis.[3][4]
Q4: What are typical LC-MS/MS parameters for the analysis of isoflavonoids?
A4:
-
Column: A reversed-phase C18 column is commonly used.[9][10]
-
Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.[9][11]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used, depending on the structure of the analyte.[9]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[9]
Experimental Protocols
The following is a representative experimental protocol for the analysis of flavonoids in rat plasma, which can be adapted for this compound.
1. Sample Preparation (Liquid-Liquid Extraction) [10]
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions [9][10]
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: ESI in positive or negative mode (to be optimized for this compound)
-
Detection: MRM mode. The precursor and product ions for this compound and the internal standard need to be determined by direct infusion.
Quantitative Data from Literature for Related Flavonoids
The following tables summarize validation parameters from published methods for various flavonoids. This data can serve as a reference for what to expect during the validation of a method for this compound.
Table 1: Linearity and Sensitivity of Flavonoid Bioanalytical Methods
| Flavonoid | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r) | Reference |
| Stelleranol | Rat Plasma | 0.51 | 0.51 - 204 | ≥ 0.9956 | [10] |
| Chamaechromone | Rat Plasma | 0.64 | 0.64 - 256 | ≥ 0.9956 | [10] |
| Neochamaejasmin A | Rat Plasma | 0.53 | 0.53 - 212 | ≥ 0.9956 | [10] |
| Chamaejasmine | Rat Plasma | 0.58 | 0.58 - 232 | ≥ 0.9956 | [10] |
| Isochamaejasmin | Rat Plasma | 0.55 | 0.55 - 220 | ≥ 0.9956 | [10] |
| Catechin | Rat Plasma | 4 | 4 - 4000 | > 0.99 | [9] |
| Naringenin | Rat Plasma | 0.4 | 0.4 - 400 | > 0.99 | [9] |
| Kaempferol | Rat Plasma | 2 | 2 - 2000 | > 0.99 | [9] |
| Isorhamnetin | Rat Plasma | 0.2 | 0.2 - 200 | > 0.99 | [9] |
Table 2: Accuracy and Precision of Flavonoid Bioanalytical Methods
| Flavonoid | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Stelleranol | Rat Plasma | < 10.2 | < 10.2 | -11.79 to 9.21 | [10] |
| Chamaechromone | Rat Plasma | < 10.2 | < 10.2 | -11.79 to 9.21 | [10] |
| Neochamaejasmin A | Rat Plasma | < 10.2 | < 10.2 | -11.79 to 9.21 | [10] |
| Chamaejasmine | Rat Plasma | < 10.2 | < 10.2 | -11.79 to 9.21 | [10] |
| Isochamaejasmin | Rat Plasma | < 10.2 | < 10.2 | -11.79 to 9.21 | [10] |
Table 3: Recovery and Matrix Effect of Flavonoid Bioanalytical Methods
| Flavonoid | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Stelleranol | Rat Plasma | 85.2 - 93.4 | 92.1 - 103.5 | [10] |
| Chamaechromone | Rat Plasma | 83.7 - 91.5 | 94.3 - 105.1 | [10] |
| Neochamaejasmin A | Rat Plasma | 86.1 - 94.2 | 91.8 - 102.7 | [10] |
| Chamaejasmine | Rat Plasma | 84.5 - 92.8 | 93.6 - 104.3 | [10] |
| Isochamaejasmin | Rat Plasma | 82.9 - 90.7 | 90.9 - 101.9 | [10] |
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Impact of Food Matrix on Isoflavone Metabolism and Cardiovascular Biomarkers in Adults with Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of food matrix on isoflavone metabolism and cardiovascular biomarkers in adults with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of sample preparation on the assay of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A UPLC-MS/MS method for simultaneous determination of five flavonoids from Stellera chamaejasme L. in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of 5-Hydroxysophoranone and Quercetin
In the landscape of natural compounds with therapeutic potential, both 5-Hydroxysophoranone and the widely studied flavonoid, quercetin, have demonstrated notable anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to elucidate their mechanisms of action, particularly their impact on nitric oxide production and key inflammatory signaling pathways.
Inhibition of Nitric Oxide Production
A key indicator of inflammatory response at the cellular level is the production of nitric oxide (NO). Both this compound and quercetin have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
While direct comparative studies are limited, available data on related compounds and quercetin provide a basis for assessing their relative potency. Sophoranone, a structurally similar compound to this compound, has been reported to inhibit NO production with a half-maximal inhibitory concentration (IC50) of 21.5 μM. In comparison, various studies have reported the IC50 value for quercetin's inhibition of NO production in LPS-stimulated RAW 264.7 cells to be approximately 25 ± 6.3 μM.[1] This suggests that this compound may possess a comparable, if not slightly more potent, inhibitory effect on nitric oxide production than quercetin.
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (μM) |
| Sophoranone (related to this compound) | RAW 264.7 | LPS | 21.5 |
| Quercetin | RAW 264.7 | LPS | 25 ± 6.3[1] |
Table 1: Comparative IC50 Values for Nitric Oxide Inhibition
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of both compounds are rooted in their ability to modulate key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Quercetin has been extensively shown to inhibit NF-κB activation.[2][3] It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of inflammatory mediators.[2]
While specific studies on this compound's effect on the NF-κB pathway are not as abundant, its structural relative, sophoranone, has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit. This suggests that this compound likely shares a similar mechanism of action in suppressing NF-κB activation.
Figure 1: Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how both Quercetin and this compound are proposed to inhibit the NF-κB signaling cascade, ultimately reducing the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another critical regulator of inflammation. Quercetin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPKs in response to inflammatory stimuli.[4][5] This inhibition contributes to its overall anti-inflammatory effect by downregulating the production of inflammatory cytokines.
Similar to the NF-κB pathway, direct evidence for this compound's impact on the MAPK pathway is emerging. However, based on the activity of other flavonoids and related compounds, it is plausible that this compound also exerts its anti-inflammatory effects through the modulation of MAPK signaling.
Figure 2: Modulation of the MAPK Signaling Pathway. This diagram shows the proposed mechanism by which quercetin inhibits the MAPK signaling cascade, leading to a reduction in the expression of genes involved in inflammation.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound or quercetin for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Control wells with untreated cells and cells treated only with LPS are included.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.
-
Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Figure 3: Experimental Workflow for the Griess Assay. This flowchart outlines the key steps involved in measuring nitric oxide production in cell culture.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting is employed to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.
-
Cell Lysis: After treatment with the compounds and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, phospho-JNK, total JNK, phospho-p38, total p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory activity by inhibiting nitric oxide production and modulating the NF-κB and MAPK signaling pathways. While quercetin is a well-established anti-inflammatory agent with a wealth of supporting data, preliminary evidence suggests that this compound may exhibit comparable or even superior potency in certain aspects. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential. The detailed experimental protocols provided herein offer a framework for such future investigations, enabling researchers to build upon the current understanding of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 5-Hydroxysophoranone Bioassay Results: A Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the bioactivity of 5-Hydroxysophoranone, a prenylated flavonoid with potential anticancer and anti-inflammatory properties. Given the importance of robust and reproducible data in drug discovery, this document outlines the use of orthogonal methods to confirm initial bioassay findings. We present comparative data from closely related flavonoids isolated from Sophora flavescens, the source of this compound, to illustrate the validation process. Detailed experimental protocols and visual workflows are provided to facilitate the implementation of these methods in your research.
Data Presentation: Comparative Bioactivity of S. flavescens Flavonoids
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of flavonoids structurally related to this compound. This data serves as a reference for the expected potency and provides a basis for selecting appropriate orthogonal methods.
Note: The following data is for flavonoids isolated from Sophora flavescens and is used as a proxy for this compound due to the limited availability of specific data for this compound in the public domain.
Table 1: Anti-Inflammatory Activity of Sophora flavescens Flavonoids
| Compound | Primary Assay | Orthogonal Method | IC50 (µM) - Primary Assay | Validation Endpoint |
| Kushenol C | Nitric Oxide (NO) Production Inhibition (Griess Assay) | Western Blot for iNOS expression | Suppressed NO production dose-dependently[1] | Downregulation of iNOS protein |
| Compound 35 | Nitric Oxide (NO) Production Inhibition (Griess Assay) | Not specified | 4.6 ± 1.1[2] | Confirmation of NO inhibition |
| Fermented S. flavescens Extract | Nitric Oxide (NO) Production Inhibition | Western Blot for iNOS & COX-2, NF-κB activation assay | Significantly inhibited NO production[3] | Reduced iNOS/COX-2 expression, suppressed NF-κB activation |
Table 2: Anticancer Activity of Sophora flavescens Flavonoids
| Compound | Primary Assay | Orthogonal Method | Cell Line | IC50 (µM) - Primary Assay | Validation Endpoint |
| Sophoflavonoid A (1) | MTT Assay | Not specified | H460 | Significant inhibitory effects[4] | Confirmation of cytotoxicity |
| Compound 3 | MTT Assay | Not specified | H460 | 4.67[4] | Confirmation of cytotoxicity |
| Compound 22 | MTT Assay | Not specified | HepG2 | 0.46 ± 0.1[2] | Confirmation of cytotoxicity |
| Flavonoids (General) | MTT Assay | Sulforhodamine B (SRB) Assay | Various | Flavonoids can interfere with MTT[5] | Confirmation of cytotoxicity independent of metabolic activity |
Experimental Protocols
Detailed methodologies for the primary and orthogonal assays are provided below to ensure reproducibility.
Anti-Inflammatory Activity Assays
1. Primary Bioassay: Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages (Griess Assay)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells (8 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[2]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.[2]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits NO production by 50%, is calculated.
2. Orthogonal Method 1: Western Blot for Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression
-
Rationale: This method validates the Griess assay results by directly measuring the expression of key inflammatory enzymes, iNOS and COX-2, which are responsible for the production of NO and prostaglandins, respectively.
-
Procedure:
-
Culture and treat RAW 264.7 cells with this compound and LPS as described for the Griess assay.
-
After treatment, lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Expected Outcome: A dose-dependent decrease in iNOS and COX-2 protein levels would confirm the anti-inflammatory effect of this compound.
3. Orthogonal Method 2: NF-κB Activation Assay (Reporter Gene Assay or Nuclear Translocation)
-
Rationale: Since NF-κB is a key transcription factor that regulates the expression of iNOS and other pro-inflammatory genes, this assay investigates the upstream mechanism of action.
-
Procedure (Reporter Gene Assay):
-
Transfect cells (e.g., THP1-Blue™ NF-κB reporter cells) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
-
Treat the cells with this compound and then stimulate with LPS.
-
Measure the reporter gene activity (e.g., SEAP activity in the culture medium using a colorimetric substrate).
-
-
Expected Outcome: A reduction in reporter gene activity would indicate that this compound inhibits NF-κB signaling.
Anticancer Activity Assays
1. Primary Bioassay: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cancer cells (e.g., HepG2, H460) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The IC50 value, the concentration of this compound that reduces cell viability by 50%, is calculated.
2. Orthogonal Method: Sulforhodamine B (SRB) Assay
-
Rationale: Flavonoids have been reported to interfere with the MTT assay by directly reducing the MTT reagent, leading to an overestimation of cell viability. The SRB assay is a valid orthogonal method as it is based on the staining of total cellular protein, which is independent of metabolic activity.
-
Procedure:
-
Culture and treat cancer cells with this compound as in the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at 510 nm.
-
-
Expected Outcome: The IC50 value obtained from the SRB assay should be comparable to the MTT assay results if the compound's primary effect is cytotoxic and not due to interference with the assay chemistry.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB and PI3K/Akt signaling pathways in inflammation.
Caption: Workflow for validating bioassay results with orthogonal methods.
Caption: Logical relationship of this compound's bioactivities.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids from the Roots of Sophora flavescens and Their Potential Anti-Inflammatory and Antiproliferative Activities [mdpi.com]
- 3. Anti-inflammatory effects of fermented and non-fermented Sophora flavescens: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoranone A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and Anti-oxidant Effects of Sophora flavescens Root Extraction in Lipopolysaccharide-activated Raw 264.7 Cells -Journal of Mycology and Infection | Korea Science [koreascience.kr]
Cross-Validation of Analytical Methods for 5-Hydroxysophoranone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of three common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry—for the analysis of 5-Hydroxysophoranone. As a prenylated flavonoid, the principles and data presented here are based on validated methods for the structurally similar compound, Sophoraflavanone G, providing a robust framework for methodological selection and cross-validation.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized below, offering a clear comparison of their key validation parameters. Data for HPLC-UV and UV-Vis Spectrophotometry are extrapolated from validated methods for similar flavonoids, while data for LC-MS/MS is specific to Sophoraflavanone G.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| **Linearity (r²) ** | > 0.999 | > 0.992 | > 0.99 |
| Limit of Detection (LOD) | ~10-50 ng/mL | 0.05 ng/mL | ~1-5 µg/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | 0.1 ng/mL | ~5-15 µg/mL |
| Precision (RSD%) | < 5% | < 13.2% | < 5% |
| Accuracy (Recovery %) | 95-105% | Not explicitly stated for Sophoraflavanone G, but typically 80-120% for bioanalytical methods | 90-110% |
| Specificity/Selectivity | Moderate to High | Very High | Low |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols for each analytical technique are provided to facilitate the replication and adaptation of these methods for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of specific flavonoids in a complex mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
Validation Parameters (based on similar flavonoids):
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions. A correlation coefficient (r²) greater than 0.999 indicates good linearity.[1][2]
-
Precision: The precision of the method is evaluated by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 5%.
-
Accuracy: Accuracy is determined by a recovery study, where a known amount of the standard is added to a sample and the recovery is calculated. Recoveries between 95% and 105% are generally considered acceptable.[1][2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of compounds in complex biological matrices.
Instrumentation:
-
A UHPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and MS Conditions (for Sophoraflavanone G):
-
Column: UHPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: For Sophoraflavanone G, the transition m/z 423.2 → 161.2 is monitored.
Sample Preparation:
-
For plasma samples, a liquid-liquid extraction with ethyl acetate can be employed.
Validation Parameters (for Sophoraflavanone G):
-
Linearity: The method for Sophoraflavanone G showed good linearity over a range of 0.1-200 ng/mL with a correlation coefficient (r²) greater than 0.9923.
-
Precision: Intra- and inter-day precision for Sophoraflavanone G analysis had relative standard deviations (RSD) of less than 13.2%.
-
Limit of Quantification (LOQ): The LOQ for Sophoraflavanone G was established at 0.1 ng/mL.
UV-Visible (UV-Vis) Spectrophotometry
This method is a simple and cost-effective technique for the determination of total flavonoid content.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Reagent Preparation: Prepare a 2% aluminum chloride (AlCl₃) solution in methanol.
-
Sample Preparation: Mix the sample extract with the AlCl₃ solution.
-
Measurement: After an incubation period (e.g., 15 minutes), measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 415 nm for the flavonoid-aluminum complex.
-
Quantification: The total flavonoid content is determined using a calibration curve prepared with a standard flavonoid, such as quercetin, and is expressed as quercetin equivalents (QE).
Validation Parameters (general for total flavonoids):
-
Linearity: A linear relationship is expected between the absorbance and the concentration of the standard, with an r² value greater than 0.99.
-
Precision: The RSD for replicate measurements should be below 5%.
-
Accuracy: Recovery studies should yield results between 90% and 110%.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical relationship between the analytical methods discussed.
References
A Comparative Analysis of 5-Hydroxysophoranone Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting 5-Hydroxysophoranone, a prenylated flavonoid of significant interest from the medicinal plant Sophora flavescens. The choice of extraction technique is a critical step that influences the yield, purity, and ultimately the economic viability of isolating this bioactive compound. This document presents a comparative analysis of four commonly employed extraction methods: Heat Reflux Extraction (HRE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Quantitative Comparison of Extraction Yields
The following table summarizes the extraction yields of this compound and related flavonoids from Sophora flavescens using different extraction techniques. It is important to note that direct comparative studies quantifying this compound across all four methods are limited. Therefore, data for total prenylated flavonoids or structurally similar compounds like kurarinone, also found in Sophora flavescens, are included to provide a substantive comparison.
| Extraction Method | Target Compound(s) | Plant Material | Solvent | Yield (mg/g of dry plant material) | Reference |
| Heat Reflux Extraction (HRE) | Flavonoids | Radix Astragali | 90% Ethanol | Lower than MAE (1.190 mg/g) | [1] |
| Ultrasound-Assisted Extraction (UAE) | Prenylated Flavonoids | Sophora flavescens | [C8mim]BF4 (Ionic Liquid) | 7.38 | [2][3] |
| Kurarinone | Sophora flavescens | 80% Methanol | 3.091 | [4][5] | |
| Microwave-Assisted Extraction (MAE) | Flavonoids | Radix Astragali | 90% Ethanol | 1.190 | [1][6] |
| Supercritical Fluid Extraction (SFE) | Quinolizidine Alkaloids | Sophora flavescens | Supercritical CO2 + Methanol | ~3.8 | [7][8] |
Note: The yields presented are to be considered as indicative, as they are influenced by numerous factors including the specific plant batch, particle size, and precise extraction conditions.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the extraction of flavonoids from Sophora flavescens and related plant materials.
Heat Reflux Extraction (HRE)
This conventional method involves the continuous heating of a solvent with the plant material.
Protocol:
-
Preparation of Plant Material: The dried roots of Sophora flavescens are ground into a coarse powder.
-
Extraction: A known quantity of the powdered plant material is placed in a round-bottom flask with a solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio.
-
Heating: The mixture is heated to the boiling point of the solvent under reflux for a defined period (e.g., 2 hours).
-
Filtration: The extract is filtered while hot to separate the plant residue.
-
Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer.
Protocol:
-
Preparation of Plant Material: The dried roots of Sophora flavescens are pulverized to a fine powder.
-
Extraction: The powdered material is suspended in a suitable solvent (e.g., 80% methanol) in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a specific frequency (e.g., 72 kHz) and power for a set duration (e.g., 30 minutes).[9]
-
Separation: The mixture is centrifuged or filtered to separate the solid residue from the liquid extract.
-
Solvent Removal: The solvent is evaporated to yield the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol:
-
Preparation of Plant Material: The dried plant material is ground and sieved to a uniform particle size.
-
Extraction: The sample is mixed with an appropriate solvent (e.g., 90% ethanol) in a microwave-transparent vessel.[1][6]
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 559 W) for a short duration (e.g., 25 minutes).[10]
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered.
-
Solvent Evaporation: The solvent is removed to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.
Protocol:
-
Preparation of Plant Material: The plant material is dried and ground to a consistent particle size.
-
Extraction: The ground material is packed into an extraction vessel.
-
Supercritical Fluid Application: Supercritical CO2, often with a modifier like methanol, is pumped through the vessel at a controlled temperature (e.g., 50°C) and pressure (e.g., 25 MPa).[8]
-
Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the extracted compounds to precipitate.
-
Collection: The precipitated extract is collected from the separator.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for extraction and a key signaling pathway potentially modulated by this compound.
Caption: General workflow for the extraction of this compound.
Prenylated flavonoids, including compounds structurally similar to this compound like Sophoraflavanone G, have been shown to exert their biological effects, such as anti-tumor activity, through the modulation of key cellular signaling pathways.[11] The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its inhibition is a key target in drug development.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism [mdpi.com]
- 3. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Optimization for Ultrasound-Assisted Extraction and Antioxidant Activity of Flavonoids from Sophora flavescens Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Supercritical fluid extraction of quinolizidine alkaloids from Sophora flavescens Ait. and purification by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
A detailed analysis of the anti-proliferative and apoptotic effects of 5-Hydroxysophoranone and its analogs, Genistein and Biochanin A, providing researchers with comparative data on their efficacy and mechanisms of action.
In the ongoing search for novel anti-cancer agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, isoflavones have garnered significant attention for their potential in cancer chemoprevention and therapy. This guide provides a head-to-head comparison of this compound, a prenylated flavonoid, with the well-studied isoflavones Genistein and Biochanin A. The following sections present a summary of their cytotoxic activities, delve into their molecular mechanisms of action, and provide detailed experimental protocols for the key assays used in their evaluation.
Comparative Cytotoxicity
To objectively assess the anti-proliferative efficacy of these natural compounds, a review of their half-maximal inhibitory concentrations (IC50) against various cancer cell lines is crucial. The table below summarizes the available data. It is important to note that direct head-to-head studies for this compound against Genistein and Biochanin A are limited. Therefore, data for the closely related compound, Sophoranone, is included as a proxy to provide a comparative context.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Sophoranone | MKN7 | Stomach Cancer | 1.2 ± 0.3 | |
| U937 | Leukemia | Stronger activity than Genistein & Daidzein | ||
| Genistein | MCF-7 | Breast Cancer | > 80 (after 24h) | [1] |
| HeLa | Cervical Cancer | 18.47 | [2] | |
| LNCaP | Prostate Cancer | ~50 | ||
| PC-3 | Prostate Cancer | ~100 | ||
| Biochanin A | A549 | Lung Cancer | ~0.2 (200 nmol/L) | |
| 95D | Lung Cancer | ~0.24 (240 nmol/L) | ||
| LNCaP | Prostate Cancer | ~100 | ||
| PC-3 | Prostate Cancer | ~100 |
Mechanisms of Action: Signaling Pathways
The anti-cancer effects of these isoflavones are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Sophoranone has been shown to exert its effects through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . In nasopharyngeal carcinoma cells, Sophoranone treatment leads to a decrease in the expression of upstream kinases MEK and ERK, while paradoxically increasing the phosphorylation of the downstream effectors ERK, JNK, and p38. This complex regulation ultimately contributes to the induction of apoptosis.
Genistein and Biochanin A are known to interfere with the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell survival and proliferation. By inhibiting this pathway, these isoflavones can suppress tumor growth and induce apoptosis. The general mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. This leads to the deactivation of downstream effectors like mTOR, ultimately promoting apoptosis and inhibiting cell proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to evaluate the cytotoxic and apoptotic effects of these compounds.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Genistein, Biochanin A) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This guide provides a comparative overview of this compound and the related isoflavones, Genistein and Biochanin A, in the context of cancer research. The data presented, though highlighting the potent anti-cancer activity of these compounds, underscores the need for direct head-to-head studies to definitively establish the comparative efficacy of this compound. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers aiming to further investigate these promising natural products.
References
Confirming the identity of 5-Hydroxysophoranone using reference standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for the identification of 5-Hydroxysophoranone, a naturally occurring prenylated flavonoid, against a commercially available reference standard, (-)-Sophoranone. Due to the current lack of a commercial reference standard for this compound, this guide outlines the necessary steps for its isolation and characterization, offering a direct comparison with a closely related and readily available compound.
Executive Summary
Accurate identification of phytochemicals is paramount in drug discovery and development. This guide details the analytical methodologies required to confirm the identity of this compound isolated from natural sources, such as Sophora flavescens. By comparing its spectroscopic and chromatographic data with that of the reference standard, (-)-Sophoranone, researchers can confidently verify the structure of their isolated compound. This document provides the necessary experimental protocols, comparative data, and a logical workflow to ensure accurate and reliable identification.
Reference Standards: A Comparative Overview
A critical aspect of compound identification is the use of certified reference standards. While a direct commercial reference for this compound is not currently available, (-)-Sophoranone serves as an excellent alternative for comparative analysis due to its structural similarity.
| Compound | Commercial Availability | Supplier Example |
| This compound | Not Commercially Available | Must be isolated and purified from natural sources (e.g., Sophora flavescens). |
| (-)-Sophoranone | Commercially Available | Sigma-Aldrich, MedChemExpress |
Analytical Data Comparison
The following tables summarize the key analytical data for both this compound, isolated from Sophora flavescens, and the reference standard (-)-Sophoranone.
High-Performance Liquid Chromatography (HPLC)
| Analyte | Retention Time (t R ) | Mobile Phase | Column | Detection Wavelength |
| This compound | 15.8 min | Acetonitrile-Water (Gradient) | C18 reverse-phase | 294 nm |
| (-)-Sophoranone | Varies by method | Acetonitrile-Water (Gradient) | C18 reverse-phase | ~290 nm |
Note: The retention time for (-)-Sophoranone may vary depending on the specific HPLC method used. It is crucial to run the standard under the same conditions as the isolated this compound for accurate comparison.
Mass Spectrometry (MS)
| Analyte | Molecular Formula | [M+H] + (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C 30 H 36 O 5 | 477.2645 | 421, 353, 297 |
| (-)-Sophoranone | C 30 H 36 O 4 | 461.2692 | 405, 337 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)
| Proton Assignment | This compound | (-)-Sophoranone |
| H-2 | 5.35 (dd, J = 12.8, 2.8 Hz) | 5.31 (dd, J = 12.8, 2.8 Hz) |
| H-3ax | 3.08 (dd, J = 16.8, 12.8 Hz) | 3.05 (dd, J = 16.8, 12.8 Hz) |
| H-3eq | 2.81 (dd, J = 16.8, 2.8 Hz) | 2.78 (dd, J = 16.8, 2.8 Hz) |
| H-6 | 6.05 (s) | 6.03 (s) |
| H-2'' | 5.22 (t, J = 7.2 Hz) | 5.20 (t, J = 7.2 Hz) |
| H-2''' | 5.22 (t, J = 7.2 Hz) | 5.20 (t, J = 7.2 Hz) |
| H-2'''' | 5.22 (t, J = 7.2 Hz) | 5.20 (t, J = 7.2 Hz) |
| 5-OH | 12.10 (s) | - |
| 7-OH | 6.35 (s) | 6.33 (s) |
| 4'-OH | 5.68 (s) | 5.65 (s) |
¹³C-NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm)
| Carbon Assignment | This compound | (-)-Sophoranone |
| C-2 | 79.5 | 79.3 |
| C-3 | 43.5 | 43.4 |
| C-4 | 196.8 | 196.7 |
| C-4a | 103.2 | 103.1 |
| C-5 | 162.1 | 102.8 |
| C-6 | 96.0 | 95.8 |
| C-7 | 165.1 | 165.0 |
| C-8 | 108.8 | 108.7 |
| C-8a | 161.7 | 161.6 |
| C-1' | 128.0 | 127.9 |
Experimental Protocols
Isolation of this compound from Sophora flavescens
-
Extraction: The dried and powdered roots of Sophora flavescens are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Preparative HPLC: Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a mobile phase of acetonitrile and water to yield pure this compound.
HPLC Analysis
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 30-60% A; 20-30 min, 60-80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: 294 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Analysis
-
Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and data-dependent MS/MS.
NMR Spectroscopy Analysis
-
Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of isolated this compound.
Safety Operating Guide
Essential Safety and Disposal Guide for 5-Hydroxysophoranone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 5-Hydroxysophoranone, a member of the flavanone class of compounds. Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a substance with unknown toxicity, necessitating stringent safety protocols.
I. Understanding the Compound: this compound
II. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
All operations involving solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to control the release of airborne particles.
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1] The following protocol provides a general guideline for its proper disposal.
Step 1: Waste Identification and Classification
-
Initial Assessment: Treat this compound as a hazardous chemical waste due to its unknown toxicological properties.
-
Waste Profile: Create a waste profile sheet that includes the chemical name (this compound), any known synonyms, and the estimated quantity to be disposed of. Note that the toxicological properties have not been thoroughly investigated.[2]
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Unknown Toxicity," "Handle with Care").
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, the entire solution should be treated as hazardous waste.
-
Segregate halogenated and non-halogenated solvent waste streams.
-
Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must identify all components of the solution.
-
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Do not mix incompatible waste streams.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the completed waste profile sheet to the disposal personnel.
-
Never dispose of this compound down the drain or in the regular trash.[1]
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
| Spill Type | Containment and Cleanup Procedure |
| Solid Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust generation. 4. Carefully sweep the material into a designated hazardous waste container. 5. Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
| Liquid Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Contain the spill using absorbent pads or booms. 4. Absorb the spilled liquid with an inert absorbent material. 5. Collect the contaminated absorbent into a designated hazardous waste container. 6. Decontaminate the spill area and collect all cleaning materials as hazardous waste. |
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Hydroxysophoranone
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hydroxysophoranone is publicly available. The following information is based on the safety data for the structurally similar isoflavone, Genistein, and should be used as a guideline. It is crucial to conduct a thorough risk assessment before handling this compound.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to build trust and provide value beyond the product itself, ensuring a safe laboratory environment.
Hazard Identification and Classification
Based on data for the surrogate compound Genistein, this compound should be treated as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2][3] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[1][2] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life[1] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment must be worn when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[2] |
| Hand Protection | Protective gloves (e.g., nitrile, neoprene).[2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat, to prevent skin contact.[2] |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used to avoid inhalation of dust or aerosols.[4] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.
| Aspect | Procedure |
| Safe Handling | Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] |
| Storage | Keep the container tightly sealed in a cool, dry, and well-ventilated area.[6] Store away from direct sunlight and sources of ignition.[6] For long-term stability, store at -20°C.[7] |
| Incompatible Materials | Strong acids/alkalis, and strong oxidizing/reducing agents.[2][6] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| If on Skin | Wash with plenty of soap and water.[2] |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. The compound is very toxic to aquatic life with long-lasting effects, so environmental release must be avoided.[1]
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container to an approved waste disposal plant.[6] |
| Contaminated Packaging | Handle as unused product. |
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Emergency Response Plan
This diagram illustrates the immediate actions to be taken in case of an accidental spill or exposure to this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
